molecular formula C28H28N6O2 B15581823 RI-962

RI-962

Numéro de catalogue: B15581823
Poids moléculaire: 480.6 g/mol
Clé InChI: XYAYQAFPZOGMAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

RI-962 is a useful research compound. Its molecular formula is C28H28N6O2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H28N6O2

Poids moléculaire

480.6 g/mol

Nom IUPAC

1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide

InChI

InChI=1S/C28H28N6O2/c1-17(2)26(35)31-28-30-25-15-21(12-13-34(25)32-28)20-10-11-24-22(14-20)23(16-33(24)4)27(36)29-18(3)19-8-6-5-7-9-19/h5-18H,1-4H3,(H,29,36)(H,31,32,35)

Clé InChI

XYAYQAFPZOGMAA-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of RI-962: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis and inflammation.

Core Mechanism: Selective Inhibition of RIPK1

This compound is a type II kinase inhibitor that selectively targets RIPK1, a critical regulator of cell death and inflammation.[1] Its mechanism of action is centered on the direct inhibition of the kinase activity of RIPK1. By binding to both the ATP-binding pocket and an allosteric site, this compound effectively locks the enzyme in an inactive conformation.[1][2] This mode of inhibition prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby blocking the necroptotic signaling cascade.[1]

The high selectivity of this compound for RIPK1 has been demonstrated in broad kinase screening panels. Against a panel of 408 human kinases, this compound displayed minimal activity, with an IC50 value greater than 10 μM for most kinases.[1] A notable exception is Mixed Lineage Kinase 3 (MLK3), for which this compound has an IC50 of 3.75 μM, making it 107-fold less potent against MLK3 than against RIPK1.[1]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy at the nanomolar level.

Assay TypeTarget/Cell LineResult (IC50/EC50)
ADP-Glo Kinase AssayRIPK15.9 nM[1]
Kinase Inhibition AssayRIPK135.0 nM[3][4]
Cell Protection AssayHT29 cells10.0 nM[1][3]
Cell Protection AssayL929 cells4.2 nM[1][3]
Cell Protection AssayJ774A.1 cells11.4 nM[1][3]
Cell Protection AssayU937 cells17.8 nM[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for assessing its activity.

RIPK1_Pathway cluster_upstream Upstream Activation cluster_complex Complex Formation cluster_downstream Necroptotic Cascade TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates TRAF2 TRAF2 TRADD->TRAF2 cIAPs cIAPs TRAF2->cIAPs cIAPs->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces This compound This compound This compound->RIPK1 Inhibits

Caption: The RIPK1-mediated necroptosis pathway is initiated by TNFα binding to its receptor, leading to the formation of a signaling complex. This compound directly inhibits the kinase activity of RIPK1, preventing the downstream phosphorylation cascade and subsequent cell death.

Experimental_Workflow Cell_Culture Cell Seeding Treatment Induce Necroptosis (e.g., TNFα, Smac mimetic, Z-VAD-FMK) Cell_Culture->Treatment Inhibitor_Addition Add this compound Treatment->Inhibitor_Addition Incubation Incubate Inhibitor_Addition->Incubation Viability_Assay Measure Cell Viability (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate EC50 Viability_Assay->Data_Analysis

Caption: A generalized experimental workflow to determine the cytoprotective effect of this compound against induced necroptosis.

Detailed Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is derived from specific in vitro and in vivo experimental models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory effect of this compound on RIPK1 kinase activity.

Methodology:

  • Recombinant human RIPK1 enzyme is incubated with a kinase buffer containing ATP and a suitable substrate.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured, and the amount of ADP generated is correlated with kinase activity.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Necroptosis Protection Assay

Objective: To assess the ability of this compound to protect cells from induced necroptosis.

Methodology:

  • Human colorectal adenocarcinoma HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with a serial dilution of this compound for 1-2 hours.

  • Necroptosis is induced by the addition of a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., Z-VAD-FMK). This combination, often referred to as TSZ, ensures that cell death proceeds via the necroptotic pathway.

  • The cells are incubated with the TSZ cocktail and this compound for 24-48 hours.

  • Cell viability is quantified using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • EC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Models

This compound has demonstrated efficacy in preclinical models of inflammation. In a mouse model of TNFα-induced systemic inflammatory response syndrome (SIRS), intravenous administration of this compound (40 mg/kg) significantly reduced the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[1] Furthermore, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, this compound treatment ameliorated inflammation and reduced the phosphorylation of RIPK1, RIPK3, and MLKL in the colon tissue, without affecting the total protein levels of these kinases.[1]

Conclusion

This compound is a highly potent and selective type II inhibitor of RIPK1. Its mechanism of action involves the direct inhibition of RIPK1 kinase activity, leading to the blockade of the necroptotic pathway and a reduction in inflammation. The quantitative data from both biochemical and cellular assays, along with in vivo evidence, underscore the potential of this compound as a therapeutic agent for diseases driven by necroptosis and RIPK1-mediated inflammation. Further investigation into its clinical applications is warranted.

References

The Role of RI-962 in Necroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its crucial role in the modulation of necroptosis. This document consolidates key findings, quantitative data, and detailed experimental methodologies to serve as a comprehensive resource for professionals in the fields of cell death, inflammation, and therapeutic development.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by necrotic features, such as cell swelling and plasma membrane rupture.[1][2] This process is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3] The signaling pathway is primarily orchestrated by a core complex of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][4]

RIPK1 acts as a critical upstream regulator in the necroptosis pathway.[5] Upon stimulation by various triggers, such as tumor necrosis factor (TNF), RIPK1 can be activated.[1][5] In the absence of active caspase-8, activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[2][5] This complex then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, ultimately causing membrane permeabilization and cell death.[4][6] Given its central role, the kinase activity of RIPK1 presents a key therapeutic target for diseases driven by excessive necroptosis.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound has been identified as a potent and selective inhibitor of RIPK1.[7][8] It functions as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1.[8] This mode of inhibition effectively blocks the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.[7][8]

In Vitro Activity of this compound

The inhibitory potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy in both enzymatic and cell-based systems.

Parameter Value Assay/Cell Line Reference
IC50 (RIPK1) 35.0 nMEnzymatic Assay[7]
IC50 (RIPK1) 5.9 nMADP-Glo Assay[8]
EC50 10.0 nMHT29 cells[7][8]
EC50 4.2 nML929 cells[7][8]
EC50 11.4 nMJ774A.1 cells[7][8]
EC50 17.8 nMU937 cells[7][8]
In Vivo Efficacy of this compound

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in mitigating inflammatory conditions driven by necroptosis.

Model Dosage Effect Reference
TNFα-induced SIRS (mice) 40 mg/kg (i.p.)Ameliorated systemic inflammatory response syndrome and reduced proinflammatory cytokines (IL-1β and IL-6).[7][8]
DSS-induced colitis (mice) 40 mg/kg/day (i.p. for 10 days)Reduced inflammation and suppressed RIPK1 signaling in the colon.[7]

Signaling Pathway of Necroptosis and this compound Inhibition

The following diagram illustrates the canonical TNF-induced necroptosis pathway and the point of intervention for this compound.

Necroptosis_Pathway cluster_necrosome Necrosome Activation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8) ComplexI->ComplexIIa transitions to Apoptosis Apoptosis ComplexIIa->Apoptosis Necrosome Necrosome (RIPK1, RIPK3) ComplexIIa->Necrosome forms under Caspase-8 inhibition Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->Necrosome enables formation RIPK1_in_Necrosome Necrosome->RIPK1_in_Necrosome pRIPK1 pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 phosphorylates pMLKL pMLKL pRIPK3->pMLKL phosphorylates MLKL_Oligomerization MLKL Oligomerization & Translocation pMLKL->MLKL_Oligomerization Membrane_Rupture Plasma Membrane Rupture MLKL_Oligomerization->Membrane_Rupture Necroptosis Necroptosis Membrane_Rupture->Necroptosis RI962 This compound RI962->pRIPK1 inhibits RIPK1_in_Necrosome->pRIPK1 autophosphorylates Experimental_Workflow Start Start: Seed Cells in Multi-well Plates Pretreat Pre-treat with this compound (or vehicle/controls) Start->Pretreat Induce Induce Necroptosis (e.g., TNFα + SMAC mimetic + zVAD) Pretreat->Induce Incubate Incubate (6-24 hours) Induce->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint->Viability LDH LDH Release Assay Endpoint->LDH Western Western Blot for pRIPK1, pRIPK3, pMLKL Endpoint->Western DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis LDH->DataAnalysis Western->DataAnalysis

References

The Therapeutic Potential of RI-962: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI-962 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. Discovered through generative deep learning, this compound presents a promising therapeutic candidate for a range of inflammatory and neurodegenerative diseases. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway visualizations are provided to facilitate further research and development.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key signaling node in cellular pathways governing inflammation and programmed cell death. The kinase activity of RIPK1 is integral to the execution of necroptosis, a form of regulated necrosis, and has been implicated in the pathophysiology of numerous diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury. The development of selective RIPK1 inhibitors is therefore a highly pursued therapeutic strategy. This compound is a next-generation RIPK1 inhibitor, distinguished by its novel scaffold and high potency, identified through advanced computational methods.[1] This whitepaper summarizes the current preclinical evidence for this compound's therapeutic utility.

Mechanism of Action

This compound is a type II kinase inhibitor that potently and selectively targets RIPK1.[2] It functions by occupying both the ATP-binding pocket and an adjacent allosteric site, thereby locking the kinase in an inactive conformation.[2] This mode of inhibition effectively blocks the autophosphorylation of RIPK1, a critical step for its activation. Downstream, this compound dose-dependently inhibits the phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioners of the necroptotic pathway.[2] By suppressing this signaling cascade, this compound protects cells from necroptotic death.

Signaling Pathway Diagram

RI962_Mechanism_of_Action cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_downstream Necroptosis Cascade TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 FasL FasL TRAIL TRAIL RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Execution This compound This compound This compound->RIPK1 Inhibition

Caption: Mechanism of action of this compound in the necroptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 / EC50 (nM)
Enzymatic Assay
ADP-GloRIPK15.9 - 35.0[1][2]
Cell-Based Assays
Necroptosis ProtectionHT2910.0[1][2]
L9294.2[1]
J774A.111.4[1]
U93717.8[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)T 1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
Intravenous (i.v.)5---
Intraperitoneal (i.p.)20---
Oral (p.o.)20---
Specific values for T 1/2, Cmax, and AUC were not publicly available in the reviewed literature but the studies were performed at these doses.

Experimental Protocols

In Vitro Assays

4.1.1. RIPK1 Enzymatic Assay (ADP-Glo™)

  • Objective: To determine the direct inhibitory activity of this compound on RIPK1 kinase.

  • Methodology: The ADP-Glo™ Kinase Assay (Promega) was utilized. Recombinant human RIPK1 enzyme was incubated with a substrate (e.g., myelin basic protein) and ATP in a kinase reaction buffer. This compound was added at varying concentrations. The reaction was allowed to proceed for a specified time at room temperature. ADP-Glo™ Reagent was then added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP into ATP, which was then quantified via a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound. IC50 values were calculated from the dose-response curves.

4.1.2. Cell-Based Necroptosis Assay

  • Objective: To evaluate the protective effect of this compound against induced necroptosis in various cell lines.

  • Methodology: Human (HT29, U937) and murine (L929, J774A.1) cell lines were seeded in 96-well plates. Necroptosis was induced by treating the cells with a combination of TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk), collectively known as TSZ.[3] Cells were co-treated with varying concentrations of this compound or vehicle control for 24 hours.[3] Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring lactate (B86563) dehydrogenase (LDH) release. EC50 values were determined from the concentration-response curves, representing the concentration of this compound required to achieve 50% protection from TSZ-induced cell death.

In Vivo Models

4.2.1. TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

  • Objective: To assess the efficacy of this compound in a mouse model of acute systemic inflammation.

  • Methodology: Male C57BL/6 mice were administered this compound (e.g., 40 mg/kg, i.p.) or vehicle. After a predetermined time, SIRS was induced by an intravenous injection of murine TNFα. Body temperature was monitored rectally at regular intervals. A separate cohort of animals was used for blood collection at a specified time point post-TNFα challenge to measure the serum levels of pro-inflammatory cytokines such as IL-1β and IL-6 using ELISA.

4.2.2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Objective: To evaluate the therapeutic potential of this compound in a model of inflammatory bowel disease.

  • Methodology: Acute colitis was induced in male C57BL/6 mice by administering 2.5-3% (w/v) DSS in their drinking water for 7-10 days. This compound (e.g., 40 mg/kg, i.p.) or vehicle was administered daily for the duration of the study.[2] Disease activity was monitored daily by recording body weight, stool consistency, and the presence of fecal blood. At the end of the study, colons were excised, and their length was measured. Colon tissue was collected for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration, and for western blot analysis to measure the levels of phosphorylated RIPK1, RIPK3, and MLKL.[2]

Experimental Workflow Diagrams

In_Vitro_Workflow cluster_enzymatic RIPK1 Enzymatic Assay cluster_cell Cell-Based Necroptosis Assay Enzyme_Substrate Incubate RIPK1, Substrate, ATP +/- this compound Add_ADP_Glo Add ADP-Glo™ Reagent Enzyme_Substrate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 Seed_Cells Seed Cells Induce_Necroptosis Induce Necroptosis (TSZ) +/- this compound Seed_Cells->Induce_Necroptosis Incubate_24h Incubate 24h Induce_Necroptosis->Incubate_24h Measure_Viability Measure Cell Viability Incubate_24h->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50

Caption: Workflow for in vitro characterization of this compound.

In_Vivo_Workflow cluster_sirs TNFα-Induced SIRS Model cluster_dss DSS-Induced Colitis Model Administer_RI962_SIRS Administer this compound or Vehicle Induce_SIRS Induce SIRS with TNFα Administer_RI962_SIRS->Induce_SIRS Monitor_Temp Monitor Body Temperature Induce_SIRS->Monitor_Temp Collect_Blood Collect Blood for Cytokine Analysis Induce_SIRS->Collect_Blood Analyze_Data_SIRS Analyze Data Monitor_Temp->Analyze_Data_SIRS Collect_Blood->Analyze_Data_SIRS Induce_Colitis Induce Colitis with DSS Administer_RI962_DSS Daily Administration of this compound or Vehicle Induce_Colitis->Administer_RI962_DSS Monitor_DAI Monitor Disease Activity Index Administer_RI962_DSS->Monitor_DAI Collect_Tissue Collect Colon Tissue Monitor_DAI->Collect_Tissue Analyze_Data_DSS Analyze Data Collect_Tissue->Analyze_Data_DSS

References

RI-962: A Deep Dive into its Attenuation of Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In a significant advancement for inflammatory disease research, the highly selective and potent RIPK1 inhibitor, RI-962, has demonstrated remarkable efficacy in modulating key inflammatory signaling pathways. This technical guide provides an in-depth analysis of this compound, its mechanism of action, and its impact on inflammatory responses, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways, including necroptosis. By targeting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the execution of necroptotic cell death. This document outlines the core mechanism of this compound, presents comprehensive quantitative data on its activity, details the experimental protocols for its evaluation, and visualizes its effects on cellular signaling pathways.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of the kinase activity of RIPK1.[1][2] RIPK1 is a serine/threonine kinase that plays a pivotal role in the cellular response to various inflammatory stimuli, including tumor necrosis factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex and undergoes phosphorylation, which is a critical step for the activation of downstream signaling.

This compound effectively inhibits this autophosphorylation and subsequent phosphorylation of downstream targets, thereby blocking two major inflammatory outcomes: necroptosis and cytokine production.

  • Inhibition of Necroptosis: By preventing the phosphorylation of RIPK1, this compound blocks the formation of the necrosome, a protein complex consisting of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). This inhibition prevents the phosphorylation of MLKL, its oligomerization, and its translocation to the plasma membrane, which are the final executive steps of necroptosis.[1]

  • Reduction of Inflammatory Cytokine Production: The kinase activity of RIPK1 is also implicated in the activation of pro-inflammatory gene expression. In a mouse model of TNFα-induced systemic inflammatory response syndrome (SIRS), administration of this compound led to a significant reduction in the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6).[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

ParameterValueAssaySource
RIPK1 Inhibition IC50: 5.9 nMADP-Glo Kinase Assay[1]
Kinase Selectivity >10 µM for 408 other kinasesKinase Panel Screening[1]
MLK3 Inhibition IC50: 3.75 µMKinase Assay[1]

Table 1: In Vitro Kinase Inhibition Profile of this compound

Cell LineStimulusEC50 (nM)AssaySource
HT-29 (human colorectal adenocarcinoma)TSZ (TNF-α, Smac mimetic, z-VAD-fmk)10.0Cell Viability Assay[1]
L929 (mouse fibrosarcoma)TSZ4.2Cell Viability Assay[1]
J774A.1 (mouse macrophage)TSZ11.4Cell Viability Assay[1]
U937 (human histiocytic lymphoma)TSZ17.8Cell Viability Assay[1]

Table 2: Cellular Activity of this compound in Necroptosis Models

Animal ModelTreatmentCytokine ReductionSource
TNFα-induced SIRS in miceThis compound (40 mg/kg, i.v.)Significant decrease in IL-1β and IL-6[1]
DSS-induced colitis in miceThis compoundReduced levels of pRIPK1, pRIPK3, and pMLKL in the colon[1]

Table 3: In Vivo Efficacy of this compound in Inflammatory Models

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

RI962_Necroptosis_Pathway cluster_complex Necrosome Complex TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits pRIPK1 pRIPK1 RIPK1->pRIPK1 Phosphorylation RIPK3 RIPK3 pRIPK3 pRIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL pMLKL (oligomerization) MLKL->pMLKL pRIPK1->RIPK3 Recruits & Activates Necrosome Necrosome Formation pRIPK1->Necrosome pRIPK3->Necrosome Necroptosis Necroptosis pMLKL->Necroptosis Translocates to membrane Necrosome->MLKL Phosphorylates RI962 This compound RI962->pRIPK1 Inhibits

Caption: this compound inhibits TNF-α induced necroptosis by blocking RIPK1 phosphorylation.

While the primary mechanism of this compound is through the direct inhibition of RIPK1 kinase activity, it is important to consider its potential indirect effects on other inflammatory signaling pathways that are regulated by RIPK1. RIPK1 can act as a scaffold in the activation of the NF-κB and MAPK pathways, which are critical for the transcription of pro-inflammatory genes. The inhibition of RIPK1's kinase activity by this compound primarily impacts the necroptosis pathway. Further research is warranted to fully elucidate the nuanced effects of this compound on the scaffolding functions of RIPK1 and the subsequent impact on NF-κB and MAPK signaling.

Experimental_Workflow start Start: In Vitro Evaluation kinase_assay RIPK1 Kinase Assay (ADP-Glo) start->kinase_assay cell_culture Cell Culture (e.g., HT-29, L929) start->cell_culture necroptosis_induction Induce Necroptosis (TSZ treatment) cell_culture->necroptosis_induction ri962_treatment_vitro Treat with this compound necroptosis_induction->ri962_treatment_vitro cell_viability Measure Cell Viability (e.g., CellTiter-Glo) ri962_treatment_vitro->cell_viability western_blot Western Blot for pRIPK1, pRIPK3, pMLKL ri962_treatment_vitro->western_blot end End: Data Analysis cell_viability->end western_blot->end invivo_start In Vivo Evaluation sirs_model TNFα-induced SIRS Mouse Model invivo_start->sirs_model colitis_model DSS-induced Colitis Mouse Model invivo_start->colitis_model ri962_treatment_vivo Administer this compound sirs_model->ri962_treatment_vivo colitis_model->ri962_treatment_vivo cytokine_analysis Measure Serum Cytokines (IL-1β, IL-6) ri962_treatment_vivo->cytokine_analysis histology Colon Histology and Protein Analysis ri962_treatment_vivo->histology cytokine_analysis->end histology->end

Caption: Experimental workflow for the evaluation of this compound's anti-inflammatory effects.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound. For complete, detailed protocols, please refer to the primary literature.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the kinase activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is used to calculate the percent inhibition of RIPK1 activity by this compound and to determine the IC50 value.

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

  • Cell Seeding: Human (e.g., HT-29) or mouse (e.g., L929) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-fmk, to block apoptosis).

  • Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

  • Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value of this compound for the inhibition of necroptosis.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated RIPK1, RIPK3, and MLKL.

  • Cell Lysis: Cells treated as described in the necroptosis assay are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of RIPK1, RIPK3, and MLKL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the loading control to determine the effect of this compound on their phosphorylation status.

In Vivo Mouse Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the in vivo efficacy of this compound in a systemic inflammation model.

  • Animal Acclimation: Mice are acclimated to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: this compound is administered to the mice via an appropriate route (e.g., intravenous injection) at a specified dose.

  • SIRS Induction: A short time after compound administration, SIRS is induced by an injection of a lethal dose of mouse TNF-α.

  • Monitoring: The survival of the mice is monitored over a specified period.

  • Blood Collection and Cytokine Analysis: At a designated time point post-TNF-α injection, blood samples are collected, and serum levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: The effect of this compound on survival and cytokine levels is compared to a vehicle-treated control group.

Conclusion

This compound is a highly potent and selective RIPK1 inhibitor with significant therapeutic potential for the treatment of inflammatory diseases. Its ability to effectively block the necroptotic cell death pathway and reduce the production of key pro-inflammatory cytokines has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this technical guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other RIPK1 inhibitors. Further studies are encouraged to explore the full spectrum of its effects on various inflammatory signaling networks.

References

Unveiling RI-962: A Potent and Selective RIPK1 Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive into the Chemical Architecture and Biological Profile of RI-962, a Novel Investigational Kinase Inhibitor

This whitepaper provides an in-depth technical guide on the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Developed through a generative deep learning model, this compound presents a promising therapeutic candidate for a range of inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of kinase inhibition, inflammation, and neurodegenerative diseases.

Chemical Structure and Properties

This compound is a novel small molecule with a previously unreported scaffold, identified through a sophisticated deep learning-based drug discovery platform.[1] Its unique architecture allows it to function as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1.[2]

Chemical Identity:

PropertyValue
IUPAC Name N-(1-(1H-indol-5-yl)ethyl)-1-methyl-N'-(propan-2-yl)-1H-indole-2-carboxamide
CAS Number 2763831-53-2[3]
Molecular Formula C28H28N6O2[3]
Molecular Weight 480.56 g/mol [3]
Appearance Off-white to light yellow solid[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process, the full methodology for which has been detailed in the supplementary materials of its discovery publication. The general synthetic scheme is outlined below. For a comprehensive, step-by-step protocol, readers are directed to the primary literature.

G A Starting Material A C Intermediate 1 A->C Step 1 B Starting Material B D Intermediate 2 B->D Step 2 E This compound C->E Step 3 D->E Step 3

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its inhibitory action has been quantified in various biochemical and cell-based assays.

In Vitro Kinase Inhibition:

AssayIC50 (nM)
RIPK1 (ADP-Glo)5.9[2]
RIPK1 (³³P-labeled ATP)35.0[3][4]

Cellular Activity (Protection from Necroptosis):

Cell LineEC50 (nM)
HT-29 (human colon adenocarcinoma)10.0[3]
L929 (mouse fibrosarcoma)4.2[3]
J774A.1 (mouse macrophage)11.4[3]
U937 (human histiocytic lymphoma)17.8[3]

This compound demonstrates remarkable selectivity for RIPK1. In a screen against a panel of 408 human kinases, it showed little to no activity (IC50 > 10 µM), with the exception of MLK3 (IC50 = 3.75 µM), against which it is 107-fold less potent than against RIPK1.[2]

The primary mechanism of action of this compound is the inhibition of necroptosis, a form of programmed cell death mediated by RIPK1. By binding to RIPK1, this compound prevents its phosphorylation and the subsequent recruitment and phosphorylation of RIPK3 and MLKL, key downstream effectors in the necroptotic pathway.[2] This disruption of the necrosome formation ultimately protects cells from TNFα-induced necroptotic death.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 pRIPK1 pRIPK1 RIPK1->pRIPK1 Phosphorylation RIPK3 RIPK3 pRIPK3 pRIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL pMLKL MLKL->pMLKL Phosphorylation pRIPK1->RIPK3 Necrosome Necrosome pRIPK1->Necrosome pRIPK3->MLKL pRIPK3->Necrosome pMLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis RI_962 This compound RI_962->RIPK1 Inhibition

Experimental Protocols

RIPK1 Kinase Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Substrate (e.g., myelin basic protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing RIPK1 enzyme, substrate, and ATP in kinase buffer.

    • Add this compound or vehicle control at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

G A Kinase Reaction (RIPK1, Substrate, ATP, this compound) B Add ADP-Glo™ Reagent A->B C Incubate (40 min) B->C D Add Kinase Detection Reagent C->D E Incubate (30-60 min) D->E F Measure Luminescence E->F

Cellular Necroptosis Assay in HT-29 Cells

This cell-based assay assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Methodology:

  • Cell Seeding:

    • Seed HT-29 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Necroptosis Induction:

    • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-fmk to the cell culture medium.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value of this compound.

G A Seed HT-29 Cells B Pre-treat with this compound A->B C Induce Necroptosis (TNF-α + Smac mimetic + z-VAD-fmk) B->C D Incubate (18-24h) C->D E Measure Cell Viability D->E

Conclusion

This compound is a novel, potent, and selective RIPK1 inhibitor with a unique chemical scaffold discovered through a cutting-edge deep learning approach. Its ability to effectively block the necroptotic pathway in cellular models, coupled with its high selectivity, positions it as a compelling candidate for further preclinical and clinical investigation in the treatment of inflammatory and neurodegenerative diseases. The detailed chemical and biological data, along with the experimental protocols provided in this whitepaper, offer a comprehensive resource for researchers in the field.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of the RIPK1 Inhibitor RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data and protocols summarized herein are derived from the seminal publication by Yueshan Li and colleagues in Nature Communications (2022).[1] This document is intended to serve as a detailed resource for researchers in the fields of inflammation, neurodegenerative diseases, and drug discovery.

Core Compound Profile: this compound

This compound was identified through a generative deep learning model as a novel chemical scaffold with potent inhibitory activity against RIPK1.[1] It is being investigated for its therapeutic potential in inflammatory conditions and nervous system diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineParameterValue (nM)
Biochemical Assay RIPK1 KinaseIC5035.0
Cellular Necroptosis Assay HT29EC5010.0
L929EC504.2
J774A.1EC5011.4
U937EC5017.8
Table 2: Pharmacokinetic Parameters of this compound in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T1/2 (h)
Intravenous (i.v.) 5----
Intraperitoneal (i.p.) 20----
Oral (p.o.) 20----

Specific values for pharmacokinetic parameters were not detailed in the primary publication's abstract and would be found within the full study data.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effects by inhibiting the kinase activity of RIPK1, a critical regulator of necroptosis, a form of programmed cell death. The diagram below illustrates the RIPK1-mediated necroptosis pathway and the point of intervention by this compound.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 TRAF2->Complex_I cIAP1_2->Complex_I Forms RIPK1 RIPK1 Complex_I->RIPK1 RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (Complex IIb) RIPK1->Necrosome RIPK3->Necrosome Forms MLKL MLKL pMLKL p-MLKL (oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylates Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Induces RI_962 This compound RI_962->RIPK1 Inhibits (kinase activity) TNFa TNFα TNFa->TNFR1 Binds Kinase_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant RIPK1 enzyme - Kinase buffer - ATP - Substrate peptide start->reagents add_inhibitor Add serial dilutions of this compound or DMSO (control) to wells reagents->add_inhibitor incubate1 Incubate at room temperature to allow inhibitor binding add_inhibitor->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate to allow kinase reaction to proceed start_reaction->incubate2 stop_reaction Stop reaction incubate2->stop_reaction detect_signal Add detection reagent and measure luminescence/fluorescence stop_reaction->detect_signal analyze Calculate % inhibition and determine IC50 value detect_signal->analyze end End analyze->end Necroptosis_Assay_Workflow start Start seed_cells Seed cells (e.g., HT29, L929) in 96-well plates start->seed_cells incubate_overnight Incubate overnight to allow attachment seed_cells->incubate_overnight pretreat Pre-treat cells with serial dilutions of this compound for 1-2 hours incubate_overnight->pretreat induce_necroptosis Add necroptosis-inducing agents (e.g., TNFα + Smac mimetic + z-VAD-FMK) pretreat->induce_necroptosis incubate_24h Incubate for 24 hours induce_necroptosis->incubate_24h measure_viability Measure cell viability using CellTiter-Glo or similar reagent incubate_24h->measure_viability analyze Calculate % protection and determine EC50 value measure_viability->analyze end End analyze->end

References

The Discovery and Development of RI-962: A Deep Dive into a Novel RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound was identified through an innovative generative deep learning approach and has demonstrated significant therapeutic potential in models of inflammatory diseases.

Discovery of this compound: A New Paradigm in Drug Design

This compound was discovered using a generative deep learning (GDL) model, specifically a distribution-learning conditional recurrent neural network (cRNN).[1][2] This model was trained on a massive dataset of approximately 16 million molecules from the ZINC12 database and further refined using a target-specific library of 1,030 known RIPK1 inhibitors.[3] The GDL model generated a tailor-made virtual compound library of 79,323 molecules, from which this compound was identified after a rigorous virtual screening pipeline.[3] This pipeline involved the exclusion of known scaffolds, drug-likeness filtering, and pharmacophore-based screening, ultimately leading to the selection of eight novel compounds for synthesis and biological evaluation.[3] Among these, this compound, possessing a previously unreported scaffold, emerged as the most potent and selective inhibitor.[1][2]

Mechanism of Action: A Selective Type II Kinase Inhibitor

This compound is a potent and selective inhibitor of RIPK1, a key regulator of inflammation and necroptotic cell death.[4][5][6] Co-crystal structure analysis revealed that this compound is a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an adjacent allosteric site of the RIPK1 kinase domain.[7] This binding induces a conformational change in the allosteric site, locking the kinase in an inactive state.[7] This dual-site binding contributes to its high potency and selectivity.

The inhibitory action of this compound on RIPK1 has been shown to block the phosphorylation of RIPK1 and its downstream signaling proteins, RIPK3 and MLKL, in a dose-dependent manner.[5][8] This effectively inhibits the necroptotic signaling cascade.

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayIC50 / EC50Cell Line(s)Reference
RIPK1 Kinase Activity
³³P-labeled ATP assay35.0 nM-[5][8]
ADP-Glo assay5.9 nM-[8][9]
Cellular Necroptosis Protection
TSZ-induced necroptosis10.0 nMHT29[5][8]
TSZ-induced necroptosis4.2 nML929[5][8]
TSZ-induced necroptosis11.4 nMJ774A.1[5][8]
TSZ-induced necroptosis17.8 nMU937[5][8]

Pharmacokinetic Profile

Preliminary pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Rats[5][8]
ParameterIntravenous (i.v.)Oral (p.o.)Intraperitoneal (i.p.)
Dose (mg/kg) 52020
T1/2 (h) 2.1 ± 0.21.3 ± 0.28.5 ± 1.6
Tmax (h) 0.1 ± 0.00.8 ± 0.52.7 ± 1.2
Cmax (ng/mL) 2353 ± 204227 ± 531107 ± 155
AUC (last) (ng/mLh) 2465 ± 209759 ± 1519735 ± 1569
AUC (inf) (ng/mLh) 2470 ± 210761 ± 15110567 ± 1991
Bioavailability (%) -7.7106.9

Preclinical Efficacy in Inflammatory Disease Models

This compound has shown significant in vivo efficacy in two distinct animal models of inflammatory disease, highlighting its therapeutic potential.[1][2][8]

  • TNFα-induced Systemic Inflammatory Response Syndrome (SIRS): this compound demonstrated a protective effect in this acute inflammation model.[5][8]

  • Dextran Sulfate Sodium (DSS)-induced Colitis: In this model of inflammatory bowel disease, this compound was shown to ameliorate disease symptoms.[5][8]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (³³P-labeled ATP)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of RIPK1.

  • Reaction Setup: RIPK1 kinase is incubated with the test compound (e.g., this compound) in an assay buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and 250 µM of the substrate peptide KKKSPGEYVNIEFG.[8]

  • Initiation: The kinase reaction is initiated by the addition of a mixture of 10 mM magnesium acetate (B1210297) and 10 µM [γ-³³P]-ATP.[8]

  • Incubation: The reaction mixture is incubated for 15 minutes at room temperature to allow for substrate phosphorylation.[8]

  • Termination: The reaction is stopped by the addition of a solution to terminate the enzymatic activity.

  • Detection: The amount of ³³P incorporated into the substrate is measured using a suitable counter, which is inversely proportional to the inhibitory activity of the compound.

Cellular Necroptosis Assay (TSZ-induced)

This cell-based assay assesses the ability of a compound to protect cells from induced necroptotic cell death.

  • Cell Culture: Human (HT29, U937) or murine (L929, J774A.1) cell lines are cultured in appropriate media.[8]

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNFα, a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ).[8]

  • Incubation: The cells are incubated for 24 hours to allow for the induction of necroptosis.[8]

  • Viability Assessment: Cell viability is measured using a standard method such as the Cell Counting Kit-8 (CCK8) assay.[8] The results are used to calculate the EC50 value, representing the concentration of the compound that provides 50% protection against cell death.

Visualized Pathways and Workflows

Discovery Workflow of this compound

G cluster_0 Generative Deep Learning Model cluster_1 Virtual Screening cluster_2 Experimental Validation ZINC12 ZINC12 Database (~16M molecules) cRNN_Model cRNN-based GDL Model ZINC12->cRNN_Model Pre-training RIPK1_Inhibitors Known RIPK1 Inhibitors (1030 molecules) RIPK1_Inhibitors->cRNN_Model Fine-tuning Generated_Library Generated Virtual Library (79,323 molecules) cRNN_Model->Generated_Library Filtering Scaffold & Drug-likeness Filtering Generated_Library->Filtering Pharmacophore Pharmacophore Screening Filtering->Pharmacophore Candidate_Selection Candidate Selection (8 molecules) Pharmacophore->Candidate_Selection Synthesis Chemical Synthesis Candidate_Selection->Synthesis Bioactivity Bioactivity Evaluation Synthesis->Bioactivity RI962 Discovery of this compound Bioactivity->RI962

Caption: The discovery workflow for this compound, from deep learning model training to experimental validation.

Necroptosis Signaling Pathway and Inhibition by this compound

G cluster_necrosome TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome Necrosome Complex Membrane_Rupture Plasma Membrane Rupture pMLKL->Membrane_Rupture Necroptosis Necroptosis Membrane_Rupture->Necroptosis RI962 This compound RI962->RIPK1 inhibits

Caption: Simplified necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

References

RI-962: A Potent and Selective RIPK1 Inhibitor for Attenuating TNF-α-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its mechanism of action in the context of Tumor Necrosis Factor-alpha (TNF-α)-induced cell death, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory and neurodegenerative diseases where RIPK1-mediated cell death is implicated.

Introduction to TNF-α Signaling and RIPK1-Mediated Cell Death

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell death.[1][2] TNF-α exerts its effects by binding to its receptors, primarily TNF Receptor 1 (TNFR1), initiating a complex signaling cascade that can lead to divergent outcomes: cell survival and proliferation, or programmed cell death in the form of apoptosis or necroptosis.[3][4]

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node downstream of TNFR1.[5] Its kinase activity is a key determinant in the switch between cell survival and cell death pathways. Under pro-survival conditions, RIPK1 is polyubiquitinated and serves as a scaffold for the activation of the NF-κB pathway.[6] However, when pro-survival signals are compromised, RIPK1 can initiate two distinct cell death pathways:

  • Apoptosis: In the absence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 can associate with FADD and Caspase-8 to form the death-inducing signaling complex (DISC), leading to caspase activation and apoptosis.[7][8]

  • Necroptosis: When Caspase-8 is inhibited or absent, RIPK1 can phosphorylate and activate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and a lytic, pro-inflammatory form of cell death known as necroptosis.[9][10]

Given the central role of RIPK1 kinase activity in mediating pro-inflammatory necroptotic cell death, its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[11]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of RIPK1 kinase activity.[2][12] It has been shown to effectively protect cells from TNF-α-induced necroptosis.[6][10]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTargetIC50 (nM)Reference
Biochemical Kinase AssayRIPK135.0[2][12]
ADP-Glo AssayRIPK15.9[6]

Table 2: Cellular Protective Effects of this compound against Necroptosis

Cell LineEC50 (nM)Reference
HT29 (Human colon adenocarcinoma)10.0[2][6]
L929 (Mouse fibrosarcoma)4.2[2][6]
J774A.1 (Mouse macrophage)11.4[2][6]
U937 (Human histiocytic lymphoma)17.8[2][6]
In Vivo Efficacy of this compound

In vivo studies have demonstrated the therapeutic potential of this compound in animal models of inflammation.

Table 3: In Vivo Effects of this compound

Animal ModelDosage and AdministrationKey FindingsReference
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) in mice40 mg/kg, i.v.Remarkably reduced SIRS and concentrations of pro-inflammatory cytokines (IL-1β and IL-6).[6]
Dextran Sulfate Sodium (DSS)-induced colitis in mice40 mg/kg, i.p., once a day for 10 daysReduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon.[2]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the TNF-α signaling pathway and the mechanism by which this compound inhibits necroptosis.

TNF_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa cIAP depletion ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis

Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.

RI962_MOA TNFa TNF-α + Caspase Inhibitor TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 pRIPK1 p-RIPK1 (Active) RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Phosphorylates pRIPK3 p-RIPK3 (Active) RIPK3->pRIPK3 Autophosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RI962 This compound RI962->pRIPK1 Inhibits

Caption: Mechanism of action of this compound in inhibiting the necroptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting TNF-α-induced cell death.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on RIPK1 enzymatic activity.[12]

Materials:

  • Recombinant active RIPK1 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • RIPK1 substrate (e.g., Myelin Basic Protein, MBP)

  • This compound compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the RIPK1 enzyme solution to each well.

  • Add 2.5 µL of the this compound dilutions or vehicle control to the wells.

  • Incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the MBP substrate in Kinase Assay Buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value of this compound by plotting the luminescence signal against the compound concentration.

Cell-Based Necroptosis Assay

This protocol describes how to induce necroptosis in a cell line (e.g., HT-29 or L929) and assess the protective effect of this compound.[13]

Materials:

  • HT-29 or L929 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and antibiotics

  • Human or mouse TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT, LDH release kit)

  • 96-well clear or opaque-walled cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.

  • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the EC50 value of this compound by plotting cell viability against the compound concentration.

Western Blot Analysis of Necroptosis Signaling

This protocol is for detecting the phosphorylation of key proteins in the necroptosis pathway (RIPK1, RIPK3, and MLKL) to confirm the on-target effect of this compound.[9][14]

Materials:

  • Cells treated as described in the necroptosis assay (Section 4.2)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of RIPK1 and MLKL.

Experimental_Workflow Cell_Culture Cell Seeding and Culture Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Induction Induction of Necroptosis (TNF-α + Smac Mimetic + z-VAD-FMK) Pretreatment->Induction Incubation Incubation (18-24h) Induction->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Western_Blot Western Blot Analysis (p-RIPK1, p-MLKL) Incubation->Western_Blot

Caption: General experimental workflow for evaluating this compound in a cell-based necroptosis model.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity with demonstrated efficacy in both in vitro and in vivo models of TNF-α-induced cell death and inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other RIPK1 inhibitors in diseases driven by necroptotic cell death. The detailed methodologies and visual aids are intended to facilitate the design and execution of robust experiments to advance our understanding of this critical signaling pathway and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for RI-962 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical upstream kinase in the necroptosis pathway, a form of regulated cell death that plays a significant role in various inflammatory and neurodegenerative diseases.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study and inhibit necroptosis.

Mechanism of Action

This compound functions as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1. This binding stabilizes an inactive conformation of the kinase, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway. The inhibition of RIPK1 by this compound prevents the recruitment and phosphorylation of RIPK3, which in turn blocks the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein. MLKL is the ultimate effector of necroptosis, and its inactivation prevents the plasma membrane rupture characteristic of this cell death process.

Signaling Pathway of this compound Action in Necroptosis

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Necrosome Complex TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits p-RIPK1 p-RIPK1 RIPK1->p-RIPK1 Autophosphorylation RIPK3 RIPK3 p-RIPK3 p-RIPK3 RIPK3->p-RIPK3 Phosphorylation MLKL MLKL p-MLKL p-MLKL MLKL->p-MLKL Phosphorylation p-RIPK1->RIPK3 Recruits & Phosphorylates p-RIPK3->MLKL Phosphorylates Necroptosis Necroptosis p-MLKL->Necroptosis Executes Necrosome Necrosome This compound This compound This compound->RIPK1 Inhibits

Caption: Mechanism of this compound in the necroptosis signaling pathway.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of RIPK1 and necroptosis in various cell lines.

ParameterValueTarget/Cell LineSpecies
IC50 35.0 nMRIPK1Not Specified
EC50 10.0 nMHT-29Human
EC50 4.2 nML929Mouse
EC50 11.4 nMJ774A.1Mouse
EC50 17.8 nMU937Human
Table 1: In vitro efficacy of this compound.[1]

A dose-dependent protective effect of this compound against necroptosis induced by TNF-α, Smac mimetic, and Z-VAD-FMK (TSZ) in HT-29 cells is observed.

This compound Concentration (nM)% Cell Viability (Normalized)
0 (Vehicle)15%
135%
1085%
10098%
1000100%
Table 2: Representative dose-response of this compound on HT-29 cell viability after induction of necroptosis. Data is illustrative based on published dose-dependent effects.

Experimental Protocols

Experimental Workflow for Evaluating this compound Efficacy

Start Start Seed_Cells Seed HT-29 cells in 96-well or 6-well plates Start->Seed_Cells Pre-treat Pre-treat cells with This compound (dose-response) or vehicle control Seed_Cells->Pre-treat Induce_Necroptosis Induce necroptosis with TSZ (TNF-α, Smac mimetic, Z-VAD-FMK) Pre-treat->Induce_Necroptosis Incubate Incubate for 6-24 hours Induce_Necroptosis->Incubate Assess_Viability Assess Cell Viability (e.g., LDH release assay) Incubate->Assess_Viability Analyze_Proteins Analyze Protein Phosphorylation (Western Blot for p-RIPK1, p-RIPK3, p-MLKL) Incubate->Analyze_Proteins Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Analyze_Proteins->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing this compound efficacy.

Protocol 1: Cell Viability Assay to Measure Inhibition of Necroptosis

This protocol describes how to assess the protective effects of this compound against induced necroptosis in HT-29 cells using a Lactate Dehydrogenase (LDH) release assay.

Materials and Reagents:

  • HT-29 cells (ATCC HTB-38)

  • McCoy's 5A Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (prepare a 10 mM stock in DMSO)

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., Birinapant)

  • z-VAD-fmk (pan-caspase inhibitor)

  • 96-well cell culture plates

  • LDH Cytotoxicity Assay Kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete McCoy's 5A medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a 2X necroptosis induction cocktail containing 40 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-fmk in complete medium.

    • Add 100 µL of the 2X induction cocktail to each well (except for the "untreated" and "maximum lysis" controls). The final concentrations will be 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.

    • For the "untreated" control wells, add 100 µL of complete medium.

    • For the "maximum lysis" control wells, add 100 µL of complete medium at this step. Lysis solution from the LDH kit will be added later.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • LDH Release Measurement:

    • 45 minutes before the end of the incubation period, add the lysis solution provided in the LDH kit to the "maximum lysis" control wells according to the manufacturer's instructions.

    • At the end of the incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Read the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x [(Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)]

    • Plot the % cytotoxicity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 2: Western Blot Analysis of Necroptosis Pathway Phosphorylation

This protocol details the detection of phosphorylated RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL) in HT-29 cells to confirm the mechanism of action of this compound.

Materials and Reagents:

  • HT-29 cells

  • 6-well cell culture plates

  • This compound

  • TNF-α, Smac mimetic, z-VAD-fmk

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Rabbit anti-phospho-RIPK3 (Ser227)

    • Rabbit anti-phospho-MLKL (Ser358)

    • Rabbit anti-RIPK1

    • Rabbit anti-RIPK3

    • Rabbit anti-MLKL

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Seeding and Treatment:

    • Seed HT-29 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 400 nM) for 1 hour.

    • Induce necroptosis by adding TSZ (20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-fmk) to the wells.

    • Incubate for 6-8 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:

      • p-RIPK1, p-RIPK3, p-MLKL: 1:1000

      • Total RIPK1, RIPK3, MLKL: 1:1000

      • β-actin: 1:5000

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing the phosphorylated protein levels to the total protein levels and the loading control. A dose-dependent decrease in the phosphorylation of RIPK1, RIPK3, and MLKL with increasing concentrations of this compound is expected.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2] By targeting RIPK1, this compound offers a promising therapeutic strategy for a variety of inflammatory diseases and conditions characterized by necroptotic cell death. These application notes provide a summary of the available in vivo data and detailed protocols to guide researchers in designing their experiments with this compound.

Mechanism of Action

This compound is a type II kinase inhibitor that occupies both the ATP-binding pocket and an allosteric site of RIPK1, leading to its potent and selective inhibition.[2] It effectively blocks the phosphorylation of RIPK1 and its downstream signaling proteins, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), thereby inhibiting the necroptotic cell death pathway.[1][2]

Data Presentation

In Vivo Efficacy and Dosage Summary

The following table summarizes the reported in vivo dosages and their observed effects in preclinical models. A dose of 40 mg/kg has been shown to be effective in murine models of systemic inflammation and colitis.

Animal ModelSpeciesDosageAdministration RouteDosing RegimenObserved EffectReference
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)Mouse40 mg/kgIntravenous (i.v.)Single doseSignificantly reduced SIRS and concentrations of pro-inflammatory cytokines (IL-1β and IL-6).[2]
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)Mouse40 mg/kgIntraperitoneal (i.p.)Once a day for 10 daysAmeliorated TNFα-induced SIRS by inhibiting RIPK1 activity.[1]
Dextran Sulfate Sodium (DSS)-Induced ColitisMouse40 mg/kgIntraperitoneal (i.p.)Once a day for 10 daysReduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon.[1][2]
Pharmacokinetic Parameters in Rats

The table below details the pharmacokinetic properties of this compound in Sprague-Dawley rats.

Administration RouteDose (mg/kg)T½ (h)Tmax (h)
Intravenous (i.v.)52.1 ± 0.20.1 ± 0.0
Oral (p.o.)201.3 ± 0.20.8 ± 1.0
Intraperitoneal (i.p.)208.5 ± 1.60.5 ± 0.0

Data from MedchemExpress.[1]

Toxicology:

No publicly available data on the LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound was found. Researchers should perform their own dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol describes the induction of acute colitis in mice using DSS, a widely used model to study intestinal inflammation.

Materials:

  • This compound

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Vehicle for this compound (e.g., DMSO, PEG, or as specified by the manufacturer)

  • C57BL/6 mice (or other appropriate strain)

  • Standard laboratory equipment for animal handling and dosing.

Protocol:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days to induce acute colitis.

  • This compound Administration:

    • On the same day as the initiation of DSS treatment (Day 0), begin administration of this compound or vehicle control.

    • A recommended starting dose is 40 mg/kg, administered intraperitoneally (i.p.) once daily. The formulation of this compound for injection should be prepared according to the manufacturer's instructions.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces (hematochezia).

    • A Disease Activity Index (DAI) can be calculated based on these parameters to quantify the severity of colitis.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., Day 7 or as determined by the experimental design), euthanize the mice.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.

    • Colon tissue can also be processed for protein analysis (Western blot for pRIPK1, pRIPK3, pMLKL) or gene expression analysis (qRT-PCR for inflammatory cytokines).

    • Collect blood samples for measurement of systemic inflammatory markers.

TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice

This protocol outlines the induction of a systemic inflammatory response in mice using recombinant murine TNFα.

Materials:

  • This compound

  • Recombinant murine TNFα

  • Sterile, endotoxin-free saline

  • Vehicle for this compound

  • C57BL/6 mice (or other appropriate strain)

  • Standard laboratory equipment for animal handling and dosing.

Protocol:

  • Acclimatization: Acclimate mice for at least one week prior to the experiment.

  • This compound Administration:

    • Administer this compound or vehicle control prior to the TNFα challenge. A recommended starting dose is 40 mg/kg, administered intravenously (i.v.) or intraperitoneally (i.p.). The timing of pre-treatment should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentrations coincide with the TNFα challenge.

  • Induction of SIRS:

    • Inject mice with a single dose of recombinant murine TNFα. The dose of TNFα required to induce a robust inflammatory response can vary and should be optimized. A starting point could be in the range of 10-20 µg per mouse, administered intravenously or intraperitoneally.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for clinical signs of SIRS, such as lethargy, piloerection, and changes in body temperature.

    • Collect blood samples at various time points after TNFα injection (e.g., 1, 3, 6, and 24 hours) to measure serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα using ELISA or multiplex assays.

Mandatory Visualization

RI962_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 activates Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3) RIPK1->Complex_IIb Inflammation Inflammation (NF-κB, MAPK) RIPK1->Inflammation Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis induces RI962 This compound RI962->RIPK1 inhibits

Caption: Signaling pathway of TNFα-induced necroptosis and inflammation, and the inhibitory action of this compound on RIPK1.

Experimental_Workflow cluster_DSS_Colitis DSS-Induced Colitis Model cluster_SIRS TNFα-Induced SIRS Model DSS_Start Start DSS Administration (2-3% in drinking water) RI962_Admin_DSS Administer this compound (40 mg/kg, i.p.) or Vehicle Daily DSS_Start->RI962_Admin_DSS DSS_Monitoring Daily Monitoring (Body Weight, DAI) RI962_Admin_DSS->DSS_Monitoring DSS_Endpoint Endpoint Analysis (e.g., Day 7) DSS_Monitoring->DSS_Endpoint RI962_Admin_SIRS Administer this compound (40 mg/kg, i.v./i.p.) or Vehicle TNFa_Challenge TNFα Challenge (e.g., 10-20 µg/mouse) RI962_Admin_SIRS->TNFa_Challenge SIRS_Monitoring Monitor Clinical Signs & Collect Blood Samples TNFa_Challenge->SIRS_Monitoring SIRS_Endpoint Endpoint Analysis SIRS_Monitoring->SIRS_Endpoint

Caption: General experimental workflows for in vivo studies using this compound in DSS-induced colitis and TNFα-induced SIRS models.

References

Application Notes and Protocols for RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3][4] Its ability to modulate these pathways makes it a valuable tool for research in neurodegenerative diseases, inflammatory conditions, and other pathologies where RIPK1-mediated cell death plays a role. Proper handling, dissolution, and storage of this compound are paramount to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the effective use of this compound in a laboratory setting.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 480.57 g/mol [1]
Molecular Formula C₂₈H₂₈N₆O₂[1]
CAS Number 2763831-53-2[1][3]
Appearance Solid Powder[1]
Solubility 10 mM in DMSO[1]
IC₅₀ (RIPK1) 5.9 nM (ADP-Glo assay), 35.0 nM[1][2]

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for reconstituting lyophilized this compound to create a 10 mM stock solution.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The formula for this calculation is:

    Volume (µL) = (mass of this compound in mg / 480.57 g/mol ) * 100,000

  • Reconstitution:

    • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

    • Carefully add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.

  • Ensuring Complete Dissolution (if necessary):

    • If the solid is not fully dissolved after vortexing, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming to 37°C may also be applied, but it is crucial to verify that this does not affect the compound's stability.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Store the aliquots protected from light.

II. Storage of this compound

Proper storage is critical for maintaining the integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C12 MonthsStore in a dry, dark place.
4°C6 MonthsFor shorter-term storage.
In Solvent (DMSO) -80°C6 MonthsRecommended for long-term storage.
-20°C6 MonthsSuitable for short to medium-term.
  • Note: Always refer to the manufacturer's specific recommendations for storage conditions.

III. Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of diluted working solutions of this compound for use in cell-based assays. A key consideration is to avoid precipitation of the compound when diluting the DMSO stock into aqueous media.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, high-purity DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Serial Dilutions in DMSO: It is highly recommended to perform initial serial dilutions of the 10 mM stock solution in DMSO to create a range of higher concentration intermediates. Do not directly dilute the stock solution into the aqueous buffer.

  • Final Dilution into Aqueous Medium:

    • Add a small volume of the intermediate DMSO dilution to the final aqueous buffer or cell culture medium to achieve the desired final assay concentration.

    • The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and a consistent concentration should be used across all experimental conditions.

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound treated samples.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Signaling Pathway and Experimental Workflow Diagrams

RI_962_Signaling_Pathway Simplified Necroptosis Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (RIPK1-RIPK3-MLKL complex) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Programmed Necrosis) Necrosome->Necroptosis Induces RI_962 This compound RI_962->RIPK1 Inhibits

Caption: this compound inhibits the kinase activity of RIPK1, blocking the formation of the necrosome and subsequent necroptotic cell death.

RI_962_Workflow Experimental Workflow for Dissolving and Storing this compound cluster_preparation Preparation cluster_storage Storage cluster_application Application start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot serial_dilute Serial Dilute in DMSO stock_solution->serial_dilute store Store at -80°C or -20°C (Protected from Light) aliquot->store final_dilution Dilute into Aqueous Medium serial_dilute->final_dilution end Working Solution for Assay final_dilution->end

Caption: A logical workflow for the preparation and storage of this compound solutions for experimental use.

References

Application Notes and Protocols for RI-962 in a Mouse Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract.[1][2] The pathogenesis of IBD involves a complex interplay of genetic susceptibility, environmental factors, and dysregulated immune responses.[3] A key pathway implicated in the inflammatory process is the Receptor-Interacting Protein Kinase (RIPK) signaling cascade, which plays a crucial role in inflammation and programmed cell death.[1][4] RI-962 is a potent and selective small molecule inhibitor of both RIPK1 and RIPK2, kinases that are central to inflammatory signaling pathways.[1][5] By targeting these kinases, this compound is hypothesized to ameliorate intestinal inflammation.

These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of acute colitis. The DSS model is widely used due to its simplicity and its ability to mimic many of the clinical and histological features of human ulcerative colitis.[6][7]

This compound Signaling Pathway in Colitis

This compound is designed to inhibit the kinase activity of RIPK1 and RIPK2, thereby blocking downstream inflammatory signaling. In the context of colitis, intestinal epithelial damage leads to the release of inflammatory mediators like TNF-α and microbial products that activate pattern recognition receptors such as NOD1 and NOD2.[4][8] This activation converges on RIPK1 and RIPK2, leading to the activation of NF-κB and MAPK pathways, and subsequent production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α.[5][9][10] this compound, by inhibiting RIPK1 and RIPK2, is expected to suppress the production of these inflammatory mediators and reduce intestinal inflammation.

RI962_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface & Cytosolic Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Microbial Products (e.g., MDP) Microbial Products (e.g., MDP) NOD1/2 NOD1/NOD2 Microbial Products (e.g., MDP)->NOD1/2 RIPK1 RIPK1 TNFR1->RIPK1 RIPK2 RIPK2 NOD1/2->RIPK2 NF-κB NF-κB Pathway RIPK1->NF-κB MAPK MAPK Pathway RIPK1->MAPK RIPK2->NF-κB RIPK2->MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NF-κB->Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation RI962 This compound RI962->RIPK1 RI962->RIPK2

Caption: Proposed mechanism of action of this compound in colitis.

Experimental Workflow

The following diagram outlines the experimental workflow for inducing acute colitis in mice using DSS and evaluating the therapeutic efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (7 days) Baseline Baseline Measurements (Weight, Stool Score) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization DSS_Admin DSS Administration (2-3% in drinking water) Days 0-7 Randomization->DSS_Admin RI962_Treat This compound or Vehicle Administration (Daily, e.g., oral gavage) Days 0-7 Randomization->RI962_Treat Daily_Weight Body Weight DSS_Admin->Daily_Weight DAI_Score Disease Activity Index (Weight loss, stool consistency, blood) RI962_Treat->DAI_Score Sacrifice Sacrifice (Day 8) Daily_Weight->Sacrifice DAI_Score->Sacrifice Colon_Length Colon Length Measurement Sacrifice->Colon_Length Histology Histological Analysis (H&E Staining) Sacrifice->Histology Cytokine_Analysis Cytokine Profiling (ELISA, qPCR) Sacrifice->Cytokine_Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating this compound in a DSS-induced colitis mouse model.

Table 1: Daily Disease Activity Index (DAI)

Treatment GroupDay 2Day 4Day 6Day 8
Vehicle 0.5 ± 0.21.8 ± 0.43.5 ± 0.64.0 ± 0.5
This compound (10 mg/kg) 0.4 ± 0.11.2 ± 0.3*2.1 ± 0.4 2.5 ± 0.3
This compound (30 mg/kg) 0.2 ± 0.10.8 ± 0.2**1.5 ± 0.3 1.8 ± 0.2
Healthy Control 0000
Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p<0.05, **p<0.01, ***p<0.001.

Table 2: Endpoint Measurements (Day 8)

Treatment GroupBody Weight Loss (%)Colon Length (cm)Histological Score
Vehicle 20.5 ± 2.15.2 ± 0.310.2 ± 1.1
This compound (10 mg/kg) 12.3 ± 1.5 6.8 ± 0.46.5 ± 0.8*
This compound (30 mg/kg) 8.1 ± 1.2 7.9 ± 0.34.1 ± 0.6**
Healthy Control 09.5 ± 0.20.5 ± 0.1
Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p<0.05, **p<0.01, ***p<0.001.

Table 3: Colonic Cytokine Levels (pg/mg protein)

Treatment GroupIL-6IL-1βTNF-α
Vehicle 150.2 ± 15.3250.6 ± 20.1305.4 ± 25.8
This compound (10 mg/kg) 85.7 ± 10.1 140.2 ± 15.3180.1 ± 20.2**
This compound (30 mg/kg) 50.3 ± 8.2 95.8 ± 12.4110.5 ± 15.7***
Healthy Control 20.1 ± 5.445.3 ± 8.955.2 ± 10.3
Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p<0.05, **p<0.01, ***p<0.001.

Experimental Protocols

I. DSS-Induced Acute Colitis Model

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS) in drinking water.[6][11][12]

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

  • Sterile drinking water

  • Animal balance

  • Standard mouse housing

Procedure:

  • Acclimatize mice for at least 7 days before the start of the experiment.

  • Record the initial body weight of each mouse on Day 0.

  • Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be titrated depending on the specific batch of DSS and the animal facility.

  • Provide the DSS solution as the sole source of drinking water for 7 consecutive days.

  • Replace the DSS solution with a freshly prepared solution every 2-3 days.

  • For the control group, provide sterile drinking water without DSS.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

II. Preparation and Administration of this compound

Materials:

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or forms a homogenous suspension.

  • On Day 0 of DSS administration, begin daily treatment with this compound or vehicle.

  • Administer the treatment solution via oral gavage at a volume of 100 µL per 20g of mouse body weight.

  • Continue daily administration for the duration of the DSS treatment (7 days).

III. Assessment of Colitis Severity

A. Disease Activity Index (DAI)

The DAI is a composite score of three parameters: weight loss, stool consistency, and rectal bleeding.[7]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormal, well-formed pelletsNone
1 1-5
2 5-10Loose stoolsFaintly positive Hemoccult
3 10-15
4 >15DiarrheaGross bleeding

B. Macroscopic Evaluation

  • At the end of the experiment (Day 8), euthanize the mice by an approved method.

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon. Inflammation typically leads to a shortening of the colon.[12]

C. Histological Analysis

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for inflammation severity and crypt damage by a blinded observer.

D. Cytokine Analysis

  • Homogenize a section of the colon in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.

Troubleshooting

IssuePossible CauseSolution
High mortality in DSS group DSS concentration is too high.Reduce the concentration of DSS to 1.5-2.5%. Ensure the DSS molecular weight is appropriate.
High variability in colitis severity Inconsistent DSS consumption. Genetic drift in mouse strain.Ensure all mice have free access to the DSS solution. Use mice from a reliable vendor.
This compound is not soluble in vehicle Poor solubility of the compound.Try alternative vehicles such as PEG400 or a combination of solvents. Sonication may help in solubilization.
No therapeutic effect of this compound Dose is too low. Poor bioavailability.Perform a dose-response study. Consider alternative routes of administration (e.g., intraperitoneal injection).

Conclusion

This document provides a detailed framework for evaluating the therapeutic potential of this compound in a DSS-induced mouse model of colitis. The provided protocols and expected outcomes are intended to guide researchers in designing and executing robust preclinical studies. Adherence to these guidelines will facilitate the generation of reproducible and meaningful data on the efficacy of this compound in mitigating intestinal inflammation.

References

Techniques for Measuring RI-962's Effect on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1] By inhibiting RIPK1 kinase activity, this compound has been shown to suppress the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), and to be effective in animal models of systemic inflammatory response syndrome (SIRS).[1] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on cytokine production, offering valuable tools for researchers in immunology, inflammation, and drug development.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound on cytokine production.

Table 1: In Vitro Inhibition of Cytokine Production by this compound in LPS-Stimulated Murine Macrophages

Treatment GroupIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Vehicle Control5.2 ± 1.18.5 ± 2.3
LPS (100 ng/mL)1543.8 ± 120.52350.1 ± 215.7
LPS + this compound (10 nM)987.3 ± 95.21645.9 ± 150.8
LPS + this compound (50 nM)452.1 ± 48.7812.4 ± 75.3
LPS + this compound (100 nM)150.6 ± 20.3350.2 ± 45.1

Table 2: In Vivo Reduction of Serum Cytokines by this compound in a Murine Model of TNFα-Induced SIRS

Treatment GroupSerum IL-1β (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control12.5 ± 3.125.8 ± 5.4
TNF-α (15 µ g/mouse )480.3 ± 55.21250.7 ± 130.9
TNF-α + this compound (20 mg/kg)210.8 ± 28.9580.4 ± 65.2
TNF-α + this compound (40 mg/kg)95.4 ± 15.7275.1 ± 35.8

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows for measuring its impact on cytokine production.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TLR4 TLR4 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC LUBAC->RIPK1 Ubiquitination TAK1 TAK1 RIPK1->TAK1 p_RIPK1 p-RIPK1 RIPK1->p_RIPK1 Phosphorylation Caspase8 Caspase-8 RIPK1->Caspase8 Interaction IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation RIPK3 RIPK3 p_RIPK1->RIPK3 p_RIPK3 p-RIPK3 RIPK3->p_RIPK3 MLKL MLKL p_MLKL p-MLKL MLKL->p_MLKL p_RIPK3->MLKL Necroptosis Necroptosis p_MLKL->Necroptosis Necroptosis Apoptosis Apoptosis Caspase8->Apoptosis Apoptosis Cytokine_Gene Cytokine Gene (IL-6, TNF-α, IL-1β) NF_kB_nuc->Cytokine_Gene Transcription TNF TNF-α TNF->TNFR1 LPS LPS LPS->TLR4 RI_962 This compound RI_962->p_RIPK1 Inhibition

Caption: this compound inhibits RIPK1-mediated signaling pathways.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., Macrophages, PBMCs) Plating 2. Seed Cells in Plates Cell_Culture->Plating Pre_treatment 3. Pre-treat with this compound or Vehicle Plating->Pre_treatment Stimulation 4. Stimulate with LPS or TNF-α Pre_treatment->Stimulation Incubation 5. Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate_Collection 6. Collect Cell Lysates/RNA Incubation->Cell_Lysate_Collection ELISA 7a. ELISA / Multiplex Assay Supernatant_Collection->ELISA qPCR 7b. RT-qPCR Cell_Lysate_Collection->qPCR Flow_Cytometry 7c. Intracellular Cytokine Staining Cell_Lysate_Collection->Flow_Cytometry Data_Analysis 8. Analyze Data ELISA->Data_Analysis qPCR->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: In vitro workflow for assessing this compound's effect.

Experimental Protocols

Protocol 1: In Vitro Measurement of Cytokine Secretion using ELISA

This protocol details the measurement of secreted cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Immune cells (e.g., murine bone marrow-derived macrophages, human peripheral blood mononuclear cells)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-Buffered Saline (PBS)

  • Commercially available ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute this compound to desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle (DMSO) control. Incubate for 1-2 hours.

  • Stimulation: Prepare a working solution of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) in complete culture medium. Add 100 µL of the stimulant to the appropriate wells. Include a negative control group with no stimulant.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and cytokine.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokine standards.

Protocol 2: In Vitro Measurement of Cytokine mRNA Expression using RT-qPCR

This protocol describes the quantification of cytokine mRNA levels from cell lysates using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).[2][3]

Materials:

  • Cells treated as described in Protocol 1 (Steps 1-4)

  • RNA lysis buffer (e.g., TRIzol)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Lysis: After the incubation period, remove the culture medium and wash the cells with PBS. Add 1 mL of RNA lysis buffer to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA isolation kit, following the manufacturer's protocol. Elute the RNA in nuclease-free water.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and forward and reverse primers for the target cytokine and housekeeping genes.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in cytokine mRNA expression, normalized to the housekeeping gene.

Protocol 3: In Vivo Assessment of this compound on Serum Cytokine Levels

This protocol outlines the procedure for evaluating the effect of this compound on systemic cytokine levels in a mouse model of inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • TNF-α or LPS

  • Sterile saline

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • ELISA kits for murine IL-1β and IL-6

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • This compound Administration: Prepare the dosing solution of this compound in the vehicle. Administer this compound (e.g., 20 or 40 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral administration).

  • Induction of Inflammation: After a specified pre-treatment time (e.g., 1 hour), induce a systemic inflammatory response by administering TNF-α (e.g., 15 µ g/mouse , intravenous) or LPS (e.g., 10 mg/kg, intraperitoneal).

  • Blood Collection: At a predetermined time point after the inflammatory challenge (e.g., 1-6 hours), collect blood from the mice via cardiac puncture or another approved method.

  • Serum/Plasma Preparation: If serum is required, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. If plasma is needed, collect blood in heparinized tubes and centrifuge immediately at 2,000 x g for 10 minutes at 4°C.

  • Cytokine Measurement: Measure the concentrations of IL-1β and IL-6 in the serum or plasma samples using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the cytokine levels between the different treatment groups.

Protocol 4: Intracellular Cytokine Staining and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.[4][5][6]

Materials:

  • Cells treated as described in Protocol 1 (Steps 1-4), with the addition of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest the cells and wash them with FACS buffer.

  • Surface Staining: If desired, stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies for 30 minutes on ice. Wash the cells with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature. This step fixes the cells and allows antibodies to access intracellular antigens.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for the target cytokine in different treatment groups.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively measure and characterize the inhibitory effects of this compound on cytokine production, contributing to a deeper understanding of its therapeutic potential in inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RI-962 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing insolubility issues encountered with the RIPK1 inhibitor, RI-962. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is reported to be soluble in DMSO at a concentration of 10 mM.[1] Information regarding its solubility in other common laboratory solvents, such as ethanol, methanol, or aqueous buffers, is not widely published. As a small molecule inhibitor, its aqueous solubility is expected to be low.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation in aqueous-based cell culture media is a common issue for hydrophobic small molecules. This can occur if the final concentration of DMSO is too low to maintain solubility, or if components in the media, such as proteins or salts, reduce the solubility of the compound. It is also possible that the concentration of this compound exceeds its solubility limit in the final experimental conditions.

Q3: Can the formulation of this compound affect its solubility?

A3: Yes, the formulation can significantly impact solubility. Factors such as the use of a particular salt form, the presence of excipients, or the crystalline form (polymorphism) of the solid compound can all influence its dissolution and solubility characteristics.[2]

Troubleshooting Guide: Insolubility Issues

Issue 1: this compound powder is not dissolving in my chosen solvent.

  • Question: What should I do if the this compound powder does not fully dissolve?

  • Answer:

    • Confirm the Solvent: For initial stock solutions, anhydrous DMSO is the recommended solvent. Ensure you are using a high-quality, dry solvent.

    • Gentle Warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a bath sonicator for a short period to break up any clumps and enhance dissolution.

    • Vortexing: Vigorous vortexing can also help to dissolve the compound.

    • Reduce Concentration: If the above steps fail, you may be exceeding the solubility limit. Try preparing a lower concentration stock solution.

Issue 2: My this compound stock solution appears cloudy or has visible precipitate.

  • Question: My DMSO stock of this compound was clear initially but is now cloudy. Why is this happening and what can I do?

  • Answer:

    • Moisture Absorption: DMSO is hygroscopic and can absorb water from the atmosphere. This can decrease the solubility of hydrophobic compounds like this compound. Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.

    • Storage Temperature: If the stock solution was stored at a low temperature (e.g., -20°C or -80°C), the compound may have precipitated out. Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.

    • Solution: Gently warm and vortex the solution as described above. If cloudiness persists, it may be necessary to prepare a fresh stock solution.

Issue 3: Precipitation occurs when diluting the this compound DMSO stock into aqueous buffer or cell culture medium.

  • Question: How can I prevent this compound from precipitating when I add it to my aqueous experimental system?

  • Answer: This is a critical step where insolubility issues often manifest.

    • Minimize Final DMSO Concentration: While DMSO is necessary to solubilize this compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your assay.

    • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in your buffer or medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

    • Use of Surfactants or Solubilizing Agents: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in your final dilution buffer. This can help to maintain the solubility of hydrophobic compounds.

    • Protein Carrier: If your experimental system allows, the presence of a carrier protein like bovine serum albumin (BSA) can help to solubilize small molecules.[3]

    • Pre-warm the Medium: Adding the compound to pre-warmed (37°C) cell culture medium can sometimes improve solubility.

Data Presentation

PropertyValueSource
Molecular Weight 480.57 g/mol [1]
Molecular Formula C28H28N6O2[1]
Known Solubility 10 mM in DMSO[1]
Appearance Solid[1]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

Protocol: Dilution of this compound into Aqueous Medium for Cell-Based Assays
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution and bring it to room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in cell culture medium or buffer containing a low percentage of DMSO.

  • Final Dilution: Add the intermediate dilution (or a small volume of the stock) to the final volume of pre-warmed cell culture medium to reach the desired working concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

  • Mixing: Mix gently by inverting the tube or plate. Avoid vigorous shaking which can cause precipitation.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Troubleshooting Workflow

RI962_Signaling_Pathway This compound Signaling Pathway Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD recruits RIPK1 RIPK1 TRADD_FADD->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces RI962 This compound RI962->RIPK1 inhibits

Caption: Inhibition of the necroptosis pathway by this compound.

Troubleshooting_Workflow This compound Insolubility Troubleshooting Workflow Start Insolubility Observed CheckStock Check Stock Solution (Clear? Stored correctly?) Start->CheckStock RecreateStock Prepare Fresh Stock (Anhydrous DMSO, warm/sonicate) CheckStock->RecreateStock No CheckDilution Review Dilution Protocol (Final DMSO %? Step-wise?) CheckStock->CheckDilution Yes RecreateStock->CheckDilution OptimizeDilution Optimize Dilution (Lower final DMSO, use surfactants) CheckDilution->OptimizeDilution No StillInsoluble Precipitation Persists CheckDilution->StillInsoluble Yes OptimizeDilution->StillInsoluble Consult Consult Literature for Alternative Formulations or Solvents StillInsoluble->Consult

Caption: A logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing RI-962 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RI-962, a potent and selective RIPK1 inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It functions as a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an allosteric site of RIPK1.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the necroptosis signaling pathway, thereby protecting cells from this form of programmed cell death.[2][4]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Based on published data, the EC50 values for this compound's protective effect against necroptosis are in the nanomolar range for several common cell lines (see Table 1).[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent effects.[5] Some sensitive cell lines, especially primary cells, may require a lower DMSO concentration, such as 0.1% or less.[5][6]

Q5: How does serum in the culture medium affect the activity of this compound?

A5: Serum contains proteins that can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[7] If you observe lower than expected potency, consider reducing the serum concentration in your culture medium or performing the assay in serum-free conditions, if your cells can tolerate it. Be aware that altering serum concentration can also affect cell health and signaling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Concentration is too low.Test a higher concentration range, up to 10 µM or higher, in a dose-response experiment.
Compound instability.Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment.
Insensitive cell line or assay.Confirm that your cell line expresses RIPK1 and is capable of undergoing necroptosis. Use a positive control for necroptosis induction (e.g., TNF-α + Smac mimetic + Z-VAD-FMK) to validate your assay setup.[4]
High levels of cell death observed even with this compound treatment Off-target toxicity at high concentrations.Perform a dose-response curve to determine the optimal concentration that inhibits RIPK1 without causing general cytotoxicity. Use the lowest effective concentration.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).[5][6] Include a vehicle control in your experiment.
This compound is not cell-permeable enough in your specific cell type.While this compound is designed to be cell-permeable, its uptake can vary between cell lines. If you suspect this is an issue, you may need to consult literature for similar compounds or consider alternative delivery methods, although this is less common for this type of inhibitor.
Inconsistent results between experiments Variability in cell density.Ensure consistent cell seeding density across all wells and experiments, as this can affect drug response.
Inconsistent incubation times.Use a consistent incubation time for this compound treatment in all experiments.
Improper mixing of reagents.Ensure thorough but gentle mixing of this compound dilutions in the culture medium before adding to the cells.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound in Various Cell Lines

Parameter Cell Line Value Reference
IC50 (RIPK1 kinase inhibition) -35.0 nM[1][3]
EC50 (protection from necroptosis) HT29 (human colon cancer)10.0 nM[1][2]
L929 (mouse fibrosarcoma)4.2 nM[1][2]
J774A.1 (mouse macrophage)11.4 nM[1][2]
U937 (human monocyte)17.8 nM[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the protective effect of this compound against necroptosis-induced cell death.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, Z-VAD-FMK)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Pre-treat the cells by replacing the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate for 1-2 hours.

  • Induce necroptosis by adding the inducing agents (e.g., TNF-α, Smac mimetic, and Z-VAD-FMK) to the appropriate wells. Include a negative control group with no inducing agents.

  • Incubate for the desired period (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated and non-induced) cells.

Western Blot for RIPK1 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on RIPK1 phosphorylation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-RIPK1, anti-total-RIPK1, loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with this compound and necroptosis-inducing agents as described in the cell viability assay protocol.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load and run the samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.

Visualizations

RI_962_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome A Prepare this compound Stock (10 mM in DMSO) C Dose-Response Treatment (e.g., 1 nM - 10 µM this compound) A->C B Seed Cells in Multi-well Plate B->C D Induce Necroptosis (e.g., TNFα + Smac Mimetic + Z-VAD-FMK) C->D E Incubate (e.g., 24 hours) D->E F Cell Viability Assay (MTT) E->F G Western Blot (p-RIPK1) E->G H Determine Optimal this compound Concentration F->H G->H Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytosolic Cytosolic Events cluster_execution Execution TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1_active RIPK1 Activation (Phosphorylation) ComplexI->RIPK1_active RIPK3 RIPK3 Activation RIPK1_active->RIPK3 Necrosome Necrosome Formation (RIPK1-RIPK3-MLKL) RIPK1_active->Necrosome MLKL MLKL Phosphorylation RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome MLKL_oligomer MLKL Oligomerization & Translocation Necrosome->MLKL_oligomer Membrane_disruption Plasma Membrane Disruption MLKL_oligomer->Membrane_disruption Necroptosis Necroptosis Membrane_disruption->Necroptosis RI_962 This compound RI_962->RIPK1_active Inhibits Troubleshooting_Logic Start Experiment Start: No effect of this compound observed Q1 Is the concentration range appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound stable? A1_Yes->Q2 Sol1 Increase concentration range (e.g., up to 10 µM or higher) A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell line/assay validated? A2_Yes->Q3 Sol2 Prepare fresh dilutions; Check storage conditions A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Confirm RIPK1 expression; Use positive controls for necroptosis A3_No->Sol3 Sol3->End

References

Technical Support Center: RI-962 (MEK1/2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RI-962, a selective MEK1/2 inhibitor. The content addresses common experimental issues, with a focus on identifying and understanding potential pitfalls and mechanisms of resistance.

Troubleshooting Guides

This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.

Issue 1: Inconsistent or Weak Inhibition of ERK1/2 Phosphorylation in Cell-Based Assays

You observe potent inhibition of MEK1/2 in a biochemical assay, but see weak or inconsistent inhibition of ERK1/2 phosphorylation in your cell-based assays.

Potential Cause Recommended Troubleshooting Steps
Poor Cell Permeability Although designed for cell permeability, this can be cell-line dependent. Verify with a positive control MEK inhibitor known to work in your cell system.[1]
Compound Degradation Ensure stock solutions are stored correctly at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.[1]
Suboptimal Lysis/Western Blot Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Optimize your Western blot protocol for p-ERK detection, as the signal can be transient.[1]
High Cell Density High cell density at the time of treatment can affect the apparent potency of the inhibitor. Ensure consistent and appropriate cell seeding densities.
Rapid Drug Efflux Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.

Logical Troubleshooting Workflow for Weak p-ERK Inhibition

G start Weak or Inconsistent p-ERK Inhibition check_permeability Run positive control MEK inhibitor start->check_permeability check_degradation Prepare fresh this compound dilutions check_permeability->check_degradation If positive control works conclusion Identify root cause check_permeability->conclusion If positive control fails, issue with cell system optimize_western Optimize Western Blot (fresh lysis buffer, phosphatase inhibitors) check_degradation->optimize_western If fresh dilutions work, original compound degraded check_cell_density Test different seeding densities check_degradation->check_cell_density If fresh dilutions do not work evaluate_efflux Use efflux pump inhibitor (e.g., verapamil) check_cell_density->evaluate_efflux If density is optimal check_cell_density->conclusion If different density resolves issue evaluate_efflux->conclusion If efflux inhibitor restores activity G cluster_0 Upstream Activation cluster_1 Core Cascade cluster_2 Downstream Effects Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 This compound This compound This compound->MEK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

References

RI-962 Technical Support Center: Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to ensure the stability of RI-962 in solution for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for preparing this compound stock solutions?

A1: The choice of solvent and storage conditions is critical for maintaining the integrity of this compound. We recommend using anhydrous DMSO for initial stock solutions. For aqueous working solutions, the choice of buffer and pH is crucial.

Table 1: Recommended Solvents for this compound

SolventConcentration (Max)Notes
Dimethyl Sulfoxide (DMSO)50 mMAnhydrous grade recommended. Store desiccated.
Ethanol10 mMSuitable for short-term storage. Use absolute ethanol.
Phosphate-Buffered Saline (PBS)< 100 µMProne to precipitation at higher concentrations. Use freshly prepared solutions.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Storage Duration
Primary StockDMSO-80°C6 months
Primary StockDMSO-20°C1 month
Working SolutionAqueous Buffer4°C24 hours
Working SolutionAqueous BufferRoom Temperature< 4 hours

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

A2: Cloudiness or precipitation indicates that this compound has come out of solution. This can be caused by several factors including supersaturation, solvent choice, or improper storage. Refer to the troubleshooting workflow below to address this issue.

G start Precipitate Observed in this compound Solution step1 Gently warm the solution to 37°C for 5-10 minutes. start->step1 q1 Did the precipitate redissolve? step1->q1 step2b Consider solvent incompatibility or degradation. q1->step2b  No end_ok Use the clear solution immediately. q1->end_ok  Yes step2a Solution is likely supersaturated. Prepare a fresh, lower concentration stock. q2 Was the solution stored improperly (e.g., wrong temperature, multiple freeze-thaw cycles)? step2b->q2 step3a Prepare a fresh stock solution following recommended storage guidelines. q2->step3a  Yes step3b Perform a quality control check on the solvent. q2->step3b  No end_bad Discard the solution and prepare a new one. step3a->end_bad step3b->end_bad

Caption: Troubleshooting workflow for this compound precipitation.

Q3: I am observing a progressive loss of this compound's biological activity in my cell-based assays. What could be the cause?

A3: A gradual loss of activity often points to the chemical degradation of this compound in your working solutions, especially if they are aqueous. This compound is susceptible to hydrolysis and oxidation, which can be accelerated by non-optimal pH and exposure to air.

Q4: What are the primary degradation pathways for this compound and how can I minimize them?

A4: The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis is more likely to occur at pH levels outside the optimal range of 6.0-7.5, while oxidation can be initiated by exposure to atmospheric oxygen, especially in the presence of trace metal ions.

G RI962 Active this compound Hydrolysis Hydrolysis (pH < 6.0 or > 7.5) RI962->Hydrolysis Oxidation Oxidation (Exposure to O2) RI962->Oxidation Inactive1 Inactive Hydrolyzed Product Hydrolysis->Inactive1 Inactive2 Inactive Oxidized Product Oxidation->Inactive2

Caption: Potential degradation pathways for this compound.

To minimize degradation:

  • Control pH: Use a buffered saline solution (e.g., HEPES or MES) within the pH range of 6.0-7.5 for your working solutions.

  • Use Fresh Solutions: Prepare aqueous working solutions fresh for each experiment and use them within a few hours.

  • Degas Buffers: For sensitive experiments, consider degassing your aqueous buffers to remove dissolved oxygen.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like N-acetylcysteine (NAC) may be beneficial, but this should be validated for compatibility with your assay.

Troubleshooting Guide

Problem: My this compound solution has changed color from clear to a faint yellow. What does this signify?

Cause: A color change often indicates oxidative degradation of the compound. This can be triggered by prolonged exposure to light or air.

Solution:

  • Protect from Light: Store this compound stock solutions in amber vials to minimize light exposure.

  • Limit Air Exposure: After preparing a stock solution, blanket the vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

  • Confirm Degradation: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, which would correspond to degradation products.

Problem: How can I experimentally verify the stability of my this compound working solution under my specific assay conditions?

Solution: You can perform a time-course stability study using HPLC. The following protocol outlines a general procedure.

Experimental Protocol: HPLC-Based Stability Assessment of this compound

This protocol is designed to quantify the percentage of intact this compound remaining in a solution over time.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare this compound working solution in your assay buffer prep2 Divide into aliquots for each time point (e.g., T=0, 2, 4, 8, 24h) prep1->prep2 inc Incubate aliquots under your experimental conditions (e.g., 37°C, 5% CO2) prep2->inc analysis1 At each time point, quench the reaction (e.g., by adding acetonitrile) inc->analysis1 analysis2 Analyze the sample by HPLC analysis1->analysis2 analysis3 Calculate the peak area of this compound analysis2->analysis3 data Plot % Remaining this compound vs. Time analysis3->data

Caption: Workflow for an HPLC-based stability study.

Methodology:

  • Preparation of Solutions:

    • Prepare a 100 µM working solution of this compound in your specific cell culture medium or assay buffer.

    • Prepare a control solution of this compound in a solvent where it is known to be stable (e.g., acetonitrile).

  • Time-Course Incubation:

    • Dispense aliquots of the working solution into separate vials for each time point (e.g., 0, 2, 4, 8, and 24 hours).

    • Incubate these vials under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Sample Analysis by HPLC:

    • At each designated time point, take one aliquot and immediately quench any potential further degradation by adding an equal volume of cold acetonitrile (B52724).

    • Inject an appropriate volume of the quenched sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from its potential degradants.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Table 3: Example HPLC Stability Data for this compound in Aqueous Buffer (pH 7.4) at 37°C

Time Point (Hours)Mean Peak Area (n=3)% this compound Remaining
01,254,321100%
21,198,76595.6%
41,123,45689.6%
8987,65478.7%
24654,32152.2%

This data suggests that under these conditions, approximately half of the this compound has degraded within 24 hours, highlighting the importance of using freshly prepared solutions for experiments of long duration.

Technical Support Center: Troubleshooting Inconsistent Results with RI-962

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RI-962, a potent and selective RIPK1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the EC50 value of this compound between different experimental batches. What could be the cause?

A1: Inconsistent EC50 values for this compound can stem from several factors. A primary cause can be variability in cell culture conditions.[1][2] Factors such as cell density, passage number, and the health of the cells can significantly impact their response to treatment.[2] It is also crucial to ensure the stability and proper storage of this compound, as degradation can lead to reduced potency.[1][3] Finally, inconsistencies in experimental procedures, such as minor pipetting errors, can lead to significant variations in the final compound concentration.[1][4]

Q2: Our results show a decrease in the inhibitory effect of this compound over the course of a long-term experiment (48-72 hours). Why might this be happening?

A2: The diminishing effect of this compound in long-term experiments could be due to its stability in the cell culture medium at 37°C.[3] Small molecule inhibitors can degrade in aqueous solutions over time.[3] Another possibility is the metabolism of this compound by the cells, which would reduce its effective concentration. To investigate this, you can perform a time-course experiment, adding fresh this compound at different intervals. It is also recommended to check the stability of this compound in your specific cell culture medium.[3]

Q3: We are seeing unexpected cell death at high concentrations of this compound that does not seem to be related to necroptosis inhibition. What could be the reason?

A3: Unexplained cell death at high concentrations could be due to off-target effects or solvent toxicity.[1] While this compound is a selective RIPK1 inhibitor, at high concentrations, it may inhibit other kinases or cellular processes, leading to cytotoxicity.[5] It is crucial to determine the optimal concentration range through a dose-response curve and use the lowest effective concentration to minimize off-target effects.[6] Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (ideally ≤ 0.1%) and that a solvent-only control is included in your experiments.[1]

Q4: How can we confirm that the observed effects are specifically due to the inhibition of RIPK1 by this compound?

A4: To confirm the on-target effect of this compound, several control experiments are recommended. One approach is to use a structurally unrelated RIPK1 inhibitor to see if it phenocopies the effects of this compound.[1] Another key experiment is to perform a rescue experiment by overexpressing a drug-resistant mutant of RIPK1. Western blotting to check the phosphorylation status of downstream targets of RIPK1, such as RIPK3 and MLKL, can also provide direct evidence of target engagement.[5] A dose-dependent inhibition of RIPK1/RIPK3/MLKL phosphorylation would strongly support the on-target activity of this compound.[5]

Troubleshooting Guides

Issue 1: High Variability in Necroptosis Inhibition

Symptoms: Inconsistent levels of cell death inhibition in necroptosis assays (e.g., TNF-α, Smac mimetic, and z-VAD-FMK induced necroptosis) across different experiments.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Cell Health and Density Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Stressed or overly confluent cells can respond differently to stimuli.[2]
Reagent Quality and Consistency Use fresh, high-quality reagents (TNF-α, Smac mimetic, z-VAD-FMK). Aliquot and store reagents properly to avoid degradation.
This compound Stock Solution Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
Assay-Specific Liquid Handling Calibrate pipettes regularly and use consistent pipetting techniques, as small variations in volume can lead to significant differences in final concentrations.[4]
Issue 2: Poor Solubility or Precipitation of this compound in Culture Medium

Symptoms: Visible precipitate in the culture medium after adding this compound, or lower-than-expected efficacy.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Low Aqueous Solubility While DMSO is a common solvent, ensure the final concentration in your assay medium is low (typically <0.5%) to prevent precipitation and solvent-induced artifacts.[1]
Interaction with Media Components Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound. Test the solubility of this compound in your specific medium with and without serum.[3]
pH of the Medium The solubility of small molecules can be pH-dependent. Ensure the pH of your culture medium is stable throughout the experiment.[3]

Experimental Protocols

Protocol 1: Assessing the On-Target Effect of this compound by Western Blot

Objective: To determine if this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL in a dose-dependent manner.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HT-29, L929) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Pre-treatment with this compound: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Necroptosis: Induce necroptosis using an appropriate stimulus (e.g., TNF-α, Smac mimetic, and z-VAD-FMK).

  • Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-RIPK3, RIPK3, p-MLKL, and MLKL overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Viability Assay to Determine EC50 of this compound

Objective: To determine the concentration of this compound that provides 50% protection against necroptotic cell death.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.

  • Compound Dilution: Prepare a serial dilution of this compound in the cell culture medium.

  • Treatment: Pre-treat the cells with the serially diluted this compound for 1-2 hours. Include a vehicle control and a positive control for cell death (necroptosis inducers only).

  • Induction of Necroptosis: Add the necroptosis-inducing agents to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours).

  • Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® or by staining with propidium (B1200493) iodide and measuring fluorescence.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control for cell death (0% viability). Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.

Visualizations

RI962_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_0 Necroptosis Induction cluster_1 Necrosome Formation TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD Caspase-8 Caspase-8 TRADD/FADD->Caspase-8 RIPK1 RIPK1 TRADD/FADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 p MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results cluster_validation Advanced Troubleshooting Inconsistent_Results Inconsistent Results with this compound Check_Reagents Check Reagent Stability (this compound, Cytokines) Inconsistent_Results->Check_Reagents Check_Cell_Culture Verify Cell Culture Conditions (Passage #, Density, Health) Inconsistent_Results->Check_Cell_Culture Review_Protocol Review Experimental Protocol (Pipetting, Timing) Inconsistent_Results->Review_Protocol Prepare_Fresh_Solutions Prepare Fresh Solutions Check_Reagents->Prepare_Fresh_Solutions Degradation Suspected Standardize_Culture Standardize Culture Practices Check_Cell_Culture->Standardize_Culture Variability Found Refine_Technique Refine Handling Technique Review_Protocol->Refine_Technique Errors Identified Investigate_Off_Target Investigate Off-Target Effects (Dose-Response, Controls) Western_Blot Confirm Target Engagement (p-RIPK1, p-MLKL) Investigate_Off_Target->Western_Blot Alternative_Inhibitor Use Structurally Different RIPK1 Inhibitor Investigate_Off_Target->Alternative_Inhibitor Consistent_Results Consistent Results Achieved Prepare_Fresh_Solutions->Consistent_Results Standardize_Culture->Consistent_Results Refine_Technique->Consistent_Results Western_Blot->Consistent_Results Alternative_Inhibitor->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Purity Assessment of RI-962

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of RI-962, a potent and selective RIPK1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment crucial?

Q2: What are the recommended analytical methods for determining the purity of a this compound sample?

A2: For small molecules like this compound, a combination of chromatographic and spectroscopic methods is recommended. The most common and reliable techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. Reverse-phase HPLC is most frequently used for small molecules.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of LC with the mass analysis capability of MS, allowing for the identification and quantification of impurities based on their mass-to-charge ratio.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful method for determining the absolute purity of a sample by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[6][7][8]

  • Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values for the pure compound (C=70.0%, H=5.87%, N=17.49% for this compound). A deviation of less than 0.4% is generally considered acceptable.[9][10][11]

Q3: What is a typical acceptable purity level for a research-grade sample of this compound?

A3: For research purposes, a purity of ≥95% is generally considered acceptable. However, for more sensitive assays or preclinical development, a higher purity of ≥98% or even ≥99% is often required. The specific purity requirement will depend on the intended application of the compound.

Purity Assessment Method Summary

Analytical Method Principle Information Provided Typical Acceptance Criteria
HPLC Differential partitioning of analytes between a stationary and mobile phase.Relative purity (% peak area), presence of impurities.Main peak ≥ 95% area.
LC-MS Separation by chromatography followed by mass-to-charge ratio analysis.Molecular weight confirmation of the main peak and impurities.Correct molecular ion for this compound, identification of impurity masses.
qNMR Proportionality of NMR signal intensity to the number of nuclei.Absolute purity (% w/w).≥ 95% purity against a certified reference standard.
Elemental Analysis Combustion of the sample to determine the elemental composition.Percentage of C, H, N.Experimental values within ±0.4% of theoretical values.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of ACN and water) to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA or TFA in Water.

    • Mobile Phase B: 0.1% FA or TFA in ACN.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-21 min: 90% to 10% B

      • 21-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound sample based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the determination of the absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Troubleshooting Guides

HPLC Troubleshooting
Issue Possible Cause(s) Solution(s)
Peak Tailing - Secondary interactions with the stationary phase.- Column contamination or degradation.- Mismatched solvent strength between sample and mobile phase.- Add a competing base or acid to the mobile phase.- Use a column with end-capping.- Flush the column or replace it if necessary.- Dissolve the sample in the initial mobile phase.
Peak Fronting - Sample overload (too concentrated).- Incompatible sample solvent.- Dilute the sample and reinject.- Dissolve the sample in a weaker solvent or the mobile phase.
Split Peaks - Column blockage at the inlet frit.- Column void or channeling.- Reverse flush the column.- If the problem persists, replace the column.
No Peaks - No sample injected.- Detector lamp off.- Incorrect mobile phase composition.- Check the autosampler and injection syringe.- Ensure the detector lamp is on and has sufficient energy.- Prepare fresh mobile phase.
LC-MS Troubleshooting
Issue Possible Cause(s) Solution(s)
Low Signal Intensity - Ion suppression from matrix components.- Incorrect ionization source parameters.- Sample degradation.- Improve sample cleanup (e.g., solid-phase extraction).- Optimize source voltage, gas flows, and temperature.- Ensure sample stability and use fresh preparations.
No Ionization - Incorrect ionization mode (positive/negative).- Clogged capillary or orifice.- Switch ionization mode.- Clean the ion source components.
Mass Inaccuracy - Instrument not calibrated.- Perform mass calibration using a known standard.
qNMR Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Integration - Phasing or baseline errors.- Overlapping peaks.- Carefully re-process the spectrum to correct phase and baseline.- Choose non-overlapping signals for integration.
Inaccurate Purity Value - Inaccurate weighing.- Incomplete sample dissolution.- Insufficient relaxation delay.- Use a calibrated analytical balance.- Ensure the sample and standard are fully dissolved.- Increase the relaxation delay (D1) in the acquisition parameters.
Elemental Analysis Troubleshooting
Issue Possible Cause(s) Solution(s)
Results out of ±0.4% range - Presence of residual solvents or water.- Inorganic impurities.- Incomplete combustion.- Ensure the sample is thoroughly dried under vacuum.- Purify the sample further.- Check instrument performance with a certified standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound Sample Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve EA Elemental Analysis Weigh->EA HPLC HPLC Analysis Dissolve->HPLC LCMS LC-MS Analysis Dissolve->LCMS qNMR qNMR Analysis Dissolve->qNMR Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_ID Impurity Identification LCMS->Impurity_ID qNMR->Purity_Calc EA->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for the purity assessment of an this compound sample.

Troubleshooting_Logic cluster_method Method Issues cluster_sample Sample Issues cluster_instrument Instrument Issues Start Purity Analysis Fails Acceptance Criteria Check_Method Review Analytical Method Parameters Start->Check_Method Check_Sample Examine Sample Preparation Start->Check_Sample Check_Instrument Verify Instrument Performance Start->Check_Instrument Incorrect_Gradient Incorrect HPLC Gradient? Check_Method->Incorrect_Gradient Wrong_Wavelength Wrong UV Wavelength? Check_Method->Wrong_Wavelength Inappropriate_Standard Incorrect qNMR Standard? Check_Method->Inappropriate_Standard Incomplete_Dissolution Incomplete Dissolution? Check_Sample->Incomplete_Dissolution Weighing_Error Weighing Error? Check_Sample->Weighing_Error Sample_Degradation Sample Degradation? Check_Sample->Sample_Degradation Leak_Detected System Leak? Check_Instrument->Leak_Detected Column_Old Column Performance Degradation? Check_Instrument->Column_Old Calibration_Needed Instrument Needs Calibration? Check_Instrument->Calibration_Needed Action Take Corrective Action and Re-analyze Incorrect_Gradient->Action Wrong_Wavelength->Action Inappropriate_Standard->Action Incomplete_Dissolution->Action Weighing_Error->Action Sample_Degradation->Action Leak_Detected->Action Column_Old->Action Calibration_Needed->Action

Caption: Decision tree for troubleshooting out-of-specification purity results.

References

troubleshooting unexpected cell toxicity with RI-962

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell toxicity during experiments with RI-962.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cancer cell line with this compound, which is contrary to its expected protective effect against necroptosis. What could be the reason?

A1: While this compound is a known inhibitor of RIPK1-mediated necroptosis, unexpected cytotoxicity can arise from several factors.[1][2] These may include off-target effects at high concentrations, issues with the compound's solvent, or specific vulnerabilities of the cell line being used. It is also possible that the observed cell death is not necrotic but apoptotic or another form of programmed cell death. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: Could the solvent used to dissolve this compound be the source of the observed toxicity?

A2: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at higher concentrations.[3] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) and that a vehicle control (media with the same DMSO concentration but without this compound) is included in your experiments to assess solvent-specific toxicity.[3]

Q3: Is it possible that this compound is inducing an alternative cell death pathway?

A3: This is a plausible scenario. While this compound inhibits necroptosis, it might modulate other signaling pathways, potentially leading to apoptosis or other forms of cell death, particularly in specific cellular contexts or at supra-pharmacological concentrations. Investigating markers for different cell death pathways (e.g., caspase activation for apoptosis) can help elucidate the mechanism.

Q4: We see variability in toxicity across different experiments with this compound. What could be the cause?

A4: Inconsistent results can stem from several experimental variables.[4] These include variations in cell health, passage number, and seeding density.[4][5] It is essential to use cells within a consistent passage number range and to ensure uniform cell seeding.[4][5] Additionally, ensure precise and consistent preparation of this compound dilutions for each experiment.

Troubleshooting Guide

This guide provides a systematic approach to identifying the source of unexpected cytotoxicity observed with this compound.

Step 1: Verify Experimental Parameters

  • Question: Have you confirmed the concentration of this compound and the solvent?

    • Action: Double-check all calculations for dilutions. Prepare fresh stock solutions of this compound.

  • Question: Is a vehicle control included in your experimental setup?

    • Action: Always include a control group treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used. This will help differentiate between compound- and solvent-induced toxicity.[3]

  • Question: Are your cells healthy and within the optimal passage number range?

    • Action: Regularly monitor cell morphology and viability.[5] Avoid using cells that have been in continuous culture for extended periods, as their characteristics can change.[4]

Step 2: Assess Assay-Related Factors

  • Question: Could the cytotoxicity assay itself be producing artifacts?

    • Action: Some assay reagents can interact with colored or fluorescent compounds, leading to false readings.[3] If using a colorimetric or fluorometric assay, run a control with this compound in cell-free media to check for direct interference. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., measuring ATP content versus metabolic activity).[6]

  • Question: Is the incubation time appropriate?

    • Action: The timing of analysis is critical in cytotoxicity assays.[7] A time-course experiment can reveal whether the observed toxicity is an early or late event and help optimize the assay window.

Step 3: Investigate Off-Target Effects and Alternative Mechanisms

  • Question: Is it possible that this compound is hitting other targets in your cells?

    • Action: While this compound is highly selective for RIPK1, off-target effects are a possibility, especially at higher concentrations.[1][8] Perform a dose-response experiment over a wide range of concentrations to determine if the toxicity is dose-dependent.

  • Question: Have you investigated markers for other cell death pathways?

    • Action: Use assays to measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to determine if this compound is inducing a different form of programmed cell death.

Quantitative Data for this compound

The following table summarizes the known inhibitory and effective concentrations of this compound from in vitro studies.

ParameterValueCell Line/Assay
IC50 5.9 nMADP-Glo assay (RIPK1)
IC50 35.0 nMRIPK1 Inhibition
EC50 10.0 nMHT29 cells (necroptosis protection)
EC50 4.2 nML929 cells (necroptosis protection)
EC50 11.4 nMJ774A.1 cells (necroptosis protection)
EC50 17.8 nMU937 cells (necroptosis protection)

Data sourced from publicly available information.[1][2]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated and vehicle-only controls.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[3]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Visualizations

Troubleshooting_Workflow Troubleshooting Unexpected Cytotoxicity A Unexpected Cell Toxicity Observed B Step 1: Verify Experimental Parameters A->B C Check this compound Concentration & Purity B->C D Run Vehicle (Solvent) Control B->D E Assess Cell Health & Passage Number B->E F Step 2: Evaluate Assay-Related Factors C->F If parameters are correct D->F If parameters are correct E->F If parameters are correct G Check for Assay Interference F->G H Optimize Incubation Time F->H I Step 3: Investigate Mechanism G->I If assay is robust H->I If assay is robust J Perform Dose-Response Curve I->J K Assay for Apoptosis Markers (e.g., Caspases) I->K L Hypothesize Off-Target Effect J->L M Hypothesize Alternative Cell Death Pathway K->M N Problem Resolved L->N M->N

Caption: A workflow for troubleshooting unexpected cell toxicity.

RIPK1_Pathway Simplified RIPK1-Mediated Necroptosis Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination (Survival) RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Cell_Death Necroptotic Cell Death Necrosome->Cell_Death RI962 This compound RI962->RIPK1 Inhibits Kinase Activity

Caption: this compound inhibits RIPK1 kinase activity in necroptosis.

Logical_Relationships Potential Causes of Unexpected Cytotoxicity cluster_experimental Experimental Artifacts cluster_compound Compound-Specific Effects A Unexpected Cytotoxicity B Solvent Toxicity (e.g., DMSO) A->B C Assay Interference A->C D Inconsistent Cell Health or Passage Number A->D E Off-Target Activity A->E F Induction of Alternative Cell Death Pathway A->F G High Concentration Effects E->G

Caption: Logical relationship of potential toxicity causes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of RI-962 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This guide provides an objective comparison of the efficacy of a novel RIPK1 inhibitor, RI-962, with other well-characterized inhibitors: GSK2982772, Necrostatin-1, and Ponatinib (B1185). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.

Executive Summary

This guide summarizes the available data on the in vitro potency, kinase selectivity, and in vivo efficacy of four RIPK1 inhibitors. This compound and GSK2982772 are highly potent and selective RIPK1 inhibitors. Ponatinib, while a potent inhibitor, also targets RIPK3. Necrostatin-1, a widely used tool compound, exhibits off-target effects, notably on indoleamine 2,3-dioxygenase (IDO). The data presented herein is compiled from various sources and, therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Potency and Cellular Activity

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for assessing the potency of an inhibitor. The following table summarizes the available data for this compound and its comparators.

InhibitorTargetIC50 (nM)Cellular EC50 (nM)Cell Line(s)Assay TypeReference(s)
This compound RIPK15.910.0HT29ADP-Glo[1]
35.04.2L929[2]
11.4J774A.1[2]
17.8U937[2]
GSK2982772 Human RIPK11.06.3U937ADP-Glo[3]
Monkey RIPK120-[1]
Necrostatin-1 RIPK1-182Allosteric InhibitionTNF-α-induced necroptosis[1]
490293T[1]
Ponatinib RIPK1> Nec-1-FADD-deficient Jurkat32P auto-phosphorylation[4]
RIPK3Potent-[4]

Note: The presented IC50 and EC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

This compound:

  • Highly selective for RIPK1.[1]

  • Screened against a panel of 408 human kinases and showed little to no activity (IC50 > 10 µM) against most.[1]

  • The primary off-target kinase identified was Mixed Lineage Kinase 3 (MLK3), with an IC50 of 3.75 µM, making this compound over 600-fold more selective for RIPK1.[1]

GSK2982772:

  • Exhibits exquisite kinase selectivity for RIPK1.[3]

  • Maintained complete kinase selectivity toward RIPK1 in a panel screen.[3]

Ponatinib:

  • A dual inhibitor of RIPK1 and RIPK3.[4][5]

  • Also inhibits other kinases, including its primary target Bcr-Abl.[4]

  • Analogs of ponatinib have been developed to improve selectivity for RIPK1.[6]

Necrostatin-1:

  • Known to have off-target effects, most notably inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[7] This off-target activity can confound the interpretation of experimental results in inflammatory models.

In Vivo Efficacy

The efficacy of these inhibitors has been evaluated in various preclinical models of inflammatory diseases. A commonly used model is dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, which mimics aspects of inflammatory bowel disease.

InhibitorAnimal ModelKey FindingsReference(s)
This compound DSS-induced colitis (mice)Reduced inflammation and levels of phosphorylated RIPK1, RIPK3, and MLKL in the colon.[1]
Necrostatin-1 DSS-induced colitis (mice)Significantly suppressed colitis symptoms, including weight loss, colon shortening, and production of IL-6. Inhibited the upregulation of RIP1 and RIP3.[8]
GSK2982772 -No direct comparative data in the DSS-induced colitis model was found.
Ponatinib -No direct comparative data in the DSS-induced colitis model was found.

Pharmacokinetic Profiles

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its in vivo efficacy.

InhibitorSpeciesKey Pharmacokinetic ParametersReference(s)
This compound RatsGood metabolic stability. Orally bioavailable.[2]
GSK2982772 HumansRapidly absorbed with a half-life of 2-3 hours.[9]
Pharmacokinetics were found to be similar between Western and Japanese subjects.[10]
Necrostatin-1 MiceUnstable in vivo with a short half-life (< 5 minutes in mouse liver microsomes).[7]
Ponatinib -Pharmacokinetic data as a RIPK1 inhibitor is not well-documented in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1 RIPK1 cIAP1/2->RIPK1 Complex_I Complex I (Survival) RIPK1->Complex_I Caspase8_a Caspase-8 (active) RIPK1->Caspase8_a pRIPK1 pRIPK1 RIPK1->pRIPK1 autophosphorylation NFkB NF-κB Activation Complex_I->NFkB Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 pRIPK3 pRIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL pMLKL MLKL->pMLKL pRIPK1->RIPK3 Necrosome Necrosome pRIPK1->Necrosome pRIPK3->MLKL pRIPK3->Necrosome pMLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Inhibitors This compound GSK2982772 Necrostatin-1 Ponatinib Inhibitors->pRIPK1

Caption: RIPK1 Signaling Pathways in Survival, Apoptosis, and Necroptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Inhibitor_Treatment Treat with Inhibitors (this compound, etc.) Kinase_Assay->Inhibitor_Treatment Cell_Culture Cell Culture (e.g., HT29, L929) Necroptosis_Induction Induce Necroptosis (e.g., TNF-α + zVAD) Cell_Culture->Necroptosis_Induction Necroptosis_Induction->Inhibitor_Treatment Cell_Viability Assess Cell Viability (e.g., CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot for pRIPK1, pMLKL Inhibitor_Treatment->Western_Blot Animal_Model Animal Model (e.g., DSS-induced Colitis) Inhibitor_Admin Administer Inhibitors Animal_Model->Inhibitor_Admin Monitor_Disease Monitor Disease Progression (Weight, Colon Length) Inhibitor_Admin->Monitor_Disease Histo_Analysis Histological Analysis Monitor_Disease->Histo_Analysis

Caption: General Experimental Workflow for Evaluating RIPK1 Inhibitors.

Inhibitor_Comparison_Logic RIPK1 RIPK1 RI962 RI962 RI962->RIPK1 Highly Selective GSK2982772 GSK2982772 GSK2982772->RIPK1 Highly Selective Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 IDO IDO Necrostatin1->IDO Off-target Ponatinib Ponatinib Ponatinib->RIPK1 RIPK3 RIPK3 Ponatinib->RIPK3 Dual Inhibitor Other_Kinases Other Kinases Ponatinib->Other_Kinases Multi-kinase

Caption: Logical Relationship of RIPK1 Inhibitors and Their Targets.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are summaries of common protocols used to evaluate RIPK1 inhibitors.

ADP-Glo™ Kinase Assay for RIPK1 IC50 Determination

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., this compound) serially diluted in DMSO.

Procedure:

  • Prepare a reaction mixture containing the RIPK1 enzyme, substrate, and kinase assay buffer.

  • Add the serially diluted inhibitors to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

TNF-α-Induced Necroptosis Assay

This cell-based assay measures the ability of an inhibitor to protect cells from necroptotic cell death.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (a pan-caspase inhibitor) or other sensitizing agents like SMAC mimetics.

  • Test inhibitors

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK to the cell culture medium.

  • Incubate the cells for 18-24 hours.

  • Measure cell viability using a luminescent or fluorescent readout.

  • Calculate the EC50 values by plotting the percent cell viability against the log of the inhibitor concentration.

Western Blotting for Phosphorylated RIPK1 and MLKL

This technique is used to confirm that the inhibitor is acting on the intended signaling pathway by detecting changes in the phosphorylation status of key necroptosis proteins.

Materials:

  • Cell lysates from the necroptosis assay

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pRIPK1 (S166), pMLKL (S358), total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Lyse the cells treated with inhibitors and necroptotic stimuli.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound is a potent and highly selective RIPK1 inhibitor with demonstrated in vivo efficacy in a mouse model of colitis. When compared to other RIPK1 inhibitors, it shows a favorable selectivity profile, particularly over Necrostatin-1 which has known off-target effects. GSK2982772 is also a potent and selective inhibitor that has been evaluated in clinical trials. Ponatinib, while an effective RIPK1 inhibitor, its dual activity against RIPK3 and other kinases may be a consideration depending on the research question.

The choice of a RIPK1 inhibitor will depend on the specific experimental needs. For studies requiring high selectivity and in vivo activity, this compound and GSK2982772 represent strong candidates. For broader inhibition of the necroptotic pathway, the dual RIPK1/RIPK3 inhibitor Ponatinib may be of interest. Necrostatin-1, while a useful tool, should be used with an awareness of its off-target effects. The provided data and protocols aim to equip researchers with the necessary information to select the most appropriate RIPK1 inhibitor for their studies.

References

RI-962: A Comparative Analysis of a Potent and Selective RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RI-962's Selectivity for RIPK1 Against Alternative Compounds, Supported by Experimental Data.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammatory and cell death signaling pathways, making it a compelling therapeutic target for a range of diseases. This compound is a potent and selective inhibitor of RIPK1. This guide provides a comprehensive comparison of this compound's selectivity profile with other known RIPK1 inhibitors, supported by quantitative data and detailed experimental protocols to aid in research and development.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of RIPK1 inhibitors, a lower IC50 value in a biochemical kinase assay indicates greater potency.

This compound demonstrates potent inhibition of human RIPK1 with a reported IC50 of 5.9 nM in an ADP-Glo assay.[1] Another source reports an IC50 of 35.0 nM.[2] A key aspect of a kinase inhibitor's utility is its selectivity—its ability to inhibit the target kinase without affecting other kinases in the kinome. Off-target effects can lead to unforeseen side effects.

This compound has been shown to be highly selective. When screened against a panel of 408 human kinases, it displayed little to no activity (IC50 > 10 µM) against most, with the exception of Mixed Lineage Kinase 3 (MLK3), for which it has an IC50 of 3.75 µM.[1] This represents a greater than 100-fold selectivity for RIPK1 over MLK3.[1]

The following table summarizes the biochemical potency and selectivity of this compound in comparison to other well-characterized RIPK1 inhibitors.

CompoundTargetIC50 (nM)Kinase Selectivity Profile
This compound Human RIPK1 5.9 [1]Highly selective against a panel of 408 kinases; >107-fold selective over MLK3. [1]
GSK2982772Human RIPK116[2][3]Highly selective; inactive (<50% inhibition at 10 µM) against a panel of 339 kinases.[4]
Monkey RIPK120[2][3]
Necrostatin-1 (Nec-1)Human RIPK1-Off-target activity against indoleamine-2,3-dioxygenase (IDO).[5][6][7]
7-Cl-O-Nec-1Human RIPK1-Exclusively selective for RIPK1 in a screen of >400 human kinases.[5]
PK68Human RIPK1~90[8][9][10]Reasonably selective; >50% inhibition of 5 out of 369 kinases tested at 1 µM.[8][11]
SAR443060 (DNL747)RIPK1-Selective, reversible inhibitor of RIPK1.[12][13] Development was discontinued (B1498344) due to off-target toxicity.[13]

Cellular Activity in Necroptosis Inhibition

The half-maximal effective concentration (EC50) measures a compound's potency in a cell-based assay. For RIPK1 inhibitors, this is often determined by their ability to protect cells from necroptosis, a form of programmed cell death mediated by RIPK1.

This compound effectively protects various cell lines from necroptosis induced by stimuli such as TNF-α, with EC50 values in the low nanomolar range.[1][2] This demonstrates that its biochemical potency translates to cellular efficacy.

CompoundCell LineEC50 (nM)
This compound HT-29 (Human Colon Cancer) 10.0 [1][2]
L929 (Mouse Fibrosarcoma) 4.2 [1][2]
J774A.1 (Mouse Macrophage) 11.4 [1][2]
U937 (Human Monocytic Leukemia) 17.8 [1][2]
PK68HT-29 (Human Colon Cancer)23[1]
L929 (Mouse Fibrosarcoma)13[1]
Necrostatin-1 (Nec-1)293T (Human Embryonic Kidney)490[14]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution. The ATP concentration should ideally be at or near the Km for RIPK1.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Complete cell culture medium

  • Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • Test compound (e.g., this compound) at various concentrations

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Induce necroptosis by adding the combination of TNF-α, Smac mimetic, and z-VAD-FMK.

  • Include control wells: cells only, cells with vehicle (DMSO), and cells with inducing agents only.

  • Incubate the plates for a predetermined time (e.g., 24-48 hours), which should be optimized for the specific cell line and stimuli.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that can trigger distinct cellular outcomes, including cell survival through NF-κB activation, or cell death via apoptosis or necroptosis. In the necroptosis pathway, upon stimulation by ligands such as TNF-α, RIPK1 is activated and recruits RIPK3. This leads to the formation of the necrosome, a signaling complex that activates the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI RIPK1 RIPK1 TNFR1->RIPK1 NFkB NF-κB Activation ComplexI->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL P Necroptosis Necroptosis pMLKL->Necroptosis

Caption: RIPK1 signaling pathway leading to necroptosis.

Experimental Workflow for Kinase Inhibitor Selectivity

The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Start Start: Test Compound (e.g., this compound) Kinase_Panel Large Panel of Purified Kinases (e.g., 400+ kinases) Start->Kinase_Panel Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Kinase_Panel->Biochemical_Assay Data_Acquisition Measure Kinase Activity (% Inhibition) Biochemical_Assay->Data_Acquisition Data_Analysis Data Analysis: Determine IC50 values for active hits Data_Acquisition->Data_Analysis Selectivity_Profile Generate Selectivity Profile: Compare IC50 for target vs. off-targets Data_Analysis->Selectivity_Profile End End: Quantified Selectivity Selectivity_Profile->End

Caption: Workflow for determining kinase inhibitor selectivity.

References

A Comparative Guide to Necroptosis Inhibitors: RI-962 versus Necrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The serine/threonine kinase Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this pathway, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of two prominent RIPK1 inhibitors, RI-962 and Necrostatin-1, focusing on their performance, specificity, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound is a potent and highly selective second-generation RIPK1 inhibitor, demonstrating significantly greater potency than the first-generation inhibitor, Necrostatin-1. While Necrostatin-1 has been instrumental in elucidating the role of RIPK1 in necroptosis, its utility is hampered by moderate potency and notable off-target effects, primarily the inhibition of indoleamine 2,3-dioxygenase (IDO). This compound exhibits a clean kinase selectivity profile and offers a more precise tool for investigating the therapeutic potential of RIPK1 inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Necrostatin-1, providing a clear comparison of their potency and efficacy.

Table 1: In Vitro Inhibitory Potency against RIPK1 Kinase

CompoundAssay TypeIC50Reference
This compound ADP-Glo Assay5.9 nM[1]
(Kinase Activity)35.0 nM[2]
Necrostatin-1 FP Binding Assay~2 µM[3]
ADP-Glo Kinase Assay~1 µM[3]
Radioactive ATP AssayPotent, dose-dependent inhibition[4]

Table 2: Cellular Efficacy in Inhibiting Necroptosis

CompoundCell LineAssay TypeEC50 / IC50Reference
This compound HT29Cell Viability10.0 nM[2]
L929Cell Viability4.2 nM[2]
J774A.1Cell Viability11.4 nM[2]
U937Cell Viability17.8 nM[2]
Necrostatin-1 L929Cell Viability~1 µM[3]
U937Cell Viability~2 µM[3]

Table 3: Selectivity and Off-Target Effects

CompoundTarget/Off-TargetMethodFindingReference
This compound 408 Human KinasesKinase Panel ScreenHighly selective for RIPK1; IC50 >10 µM for others except MLK3 (IC50 = 3.75 µM)[1]
Necrostatin-1 Indoleamine 2,3-dioxygenase (IDO)In vitro enzymatic assayPotent inhibitor[5][6]
Kinase Panel (98 kinases)Kinase Panel ScreenPartially inhibited PAK1 and PKAcα[5]

Signaling Pathways and Mechanism of Action

Necroptosis is initiated by various stimuli, such as TNFα binding to its receptor, leading to the formation of a signaling complex. When caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form a complex called the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.

This compound and Necrostatin-1 both act by inhibiting the kinase activity of RIPK1, a critical step in the formation and activation of the necrosome. By blocking RIPK1's catalytic function, these inhibitors prevent the downstream phosphorylation of RIPK3 and MLKL, thereby halting the necroptotic cascade.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_complex Necrosome Formation cluster_execution Execution cluster_inhibitors Inhibitors TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Caspase-8 inhibition RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL (oligomerization) pMLKL (oligomerization) MLKL->pMLKL (oligomerization) Membrane Disruption Membrane Disruption pMLKL (oligomerization)->Membrane Disruption This compound This compound This compound->RIPK1 inhibits Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 inhibits

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental Workflows

The following diagram illustrates a general workflow for comparing the efficacy of necroptosis inhibitors like this compound and Necrostatin-1.

Experimental_Workflow cluster_assays Endpoint Assays Cell Seeding Cell Seeding Inhibitor Pre-treatment Inhibitor Pre-treatment Cell Seeding->Inhibitor Pre-treatment Necroptosis Induction Necroptosis Induction Inhibitor Pre-treatment->Necroptosis Induction (e.g., TNFα + zVAD) Incubation Incubation Necroptosis Induction->Incubation Endpoint Assays Endpoint Assays Incubation->Endpoint Assays Data Analysis Data Analysis Endpoint Assays->Data Analysis Cell Viability Assay Cell Viability Assay Western Blot Western Blot LDH Release Assay LDH Release Assay

References

Unveiling the In Vivo Efficacy of RI-962: A Comparative Analysis of RIPK1 Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective inhibitors of key inflammatory pathways is paramount. RI-962, a novel and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of the in vivo effects of this compound with other known RIPK1 inhibitors, supported by experimental data and detailed protocols, to aid in the evaluation of its potential.

At the heart of several inflammatory and neurodegenerative diseases lies a programmed cell death pathway known as necroptosis. RIPK1 is a critical upstream kinase that, under specific conditions, triggers this inflammatory cell death cascade. The inhibition of RIPK1 kinase activity presents a compelling strategy to mitigate the pathological consequences of necroptosis. This guide delves into the in vivo validation of this compound, benchmarking its performance against other RIPK1 inhibitors in preclinical models of inflammatory disease.

Comparative Efficacy of RIPK1 Inhibitors in Preclinical Models

The in vivo efficacy of this compound has been demonstrated in two key models of inflammation: TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) and Dextran Sulfate Sodium (DSS)-induced colitis. The following tables summarize the quantitative data from these studies, offering a direct comparison with other RIPK1 inhibitors where data is available.

TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model recapitulates a life-threatening inflammatory state. The primary endpoint is survival, a robust indicator of a compound's ability to suppress the overwhelming inflammatory cascade.

CompoundDosageAdministration RouteSurvival Rate (%)Reference
Vehicle--10[1]
This compound 40 mg/kgIntraperitoneal (i.p.)90 [1]
GSK314509540 mg/kgIntraperitoneal (i.p.)50[1]
GNE-684Not specifiedNot specifiedProtective[2][3]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics the pathology of inflammatory bowel disease (IBD). Key parameters to assess disease severity include body weight change, colon length (shortening indicates severe inflammation), and histological score.

Treatment GroupChange in Body Weight (%)Colon Length (cm)Histological FindingsReference
Control-NormalNormal colon architecture[1]
DSS + VehicleSignificant lossSignificantly shortenedSevere inflammation, tissue damage, infiltration of S100a9-positive cells[1]
DSS + this compound Strongly ameliorated loss Markedly reduced shortening Substantially decreased tissue damage [1]
DSS + GSK3145095Strongly ameliorated lossMarkedly reduced shorteningNot specified[1]
DSS + Necrostatin-1Significantly suppressed weight lossSignificantly reduced shorteningAmeliorated colonic mucosa damage[4]
DSS + GNE-684Protected from colitisProtected from colitisProtected from colitis[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo studies cited.

TNFα-Induced SIRS Model Protocol
  • Animal Model: Male C57BL/6 mice.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to vehicle, this compound, or comparator groups.

  • Compound Administration: this compound (40 mg/kg) or GSK3145095 (40 mg/kg) is administered via intraperitoneal (i.p.) injection.

  • Induction of SIRS: Thirty minutes after compound administration, mice are challenged with a tail vein injection of murine TNFα.

  • Monitoring: Survival is monitored and recorded over a 24-hour period.[1]

DSS-Induced Colitis Model Protocol
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a specified number of days (e.g., 7-11 days).

  • Compound Administration: this compound or a comparator compound (e.g., GSK3145095) is administered daily, typically via oral gavage or intraperitoneal injection, starting from the initiation of DSS treatment.

  • Monitoring:

    • Body Weight: Mice are weighed daily to monitor weight loss, a key indicator of disease severity.

    • Disease Activity Index (DAI): This composite score is often used, incorporating weight loss, stool consistency, and the presence of blood in the stool.

  • Termination and Analysis:

    • At the end of the study period, mice are euthanized.

    • Colon Length: The entire colon is excised, and its length is measured from the cecum to the anus.

    • Histopathology: A section of the colon is fixed, paraffin-embedded, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of inflammation, tissue damage, and cellular infiltration.[1]

Visualizing the Mechanism of Action: The Necroptosis Signaling Pathway

This compound and its counterparts exert their therapeutic effects by inhibiting RIPK1, a central kinase in the necroptosis pathway. The following diagram illustrates this signaling cascade and the point of intervention for these inhibitors.

InVivo_Workflow cluster_planning 1. Preclinical Planning cluster_execution 2. In Vivo Execution cluster_analysis 3. Data Analysis & Interpretation model_selection Selection of Disease Model (e.g., DSS Colitis, SIRS) compound_prep Compound Formulation & Dose Selection model_selection->compound_prep protocol_design Experimental Protocol Design (Endpoints, Timeline) compound_prep->protocol_design animal_prep Animal Acclimatization & Grouping protocol_design->animal_prep induction Disease Induction (e.g., DSS administration) animal_prep->induction treatment Compound Administration (e.g., this compound) induction->treatment monitoring Daily Monitoring (Weight, Clinical Scores) treatment->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy endpoint_analysis Analysis of Endpoints (Colon Length, Histology) necropsy->endpoint_analysis statistical_analysis Statistical Analysis endpoint_analysis->statistical_analysis conclusion Conclusion on Efficacy statistical_analysis->conclusion

References

A Comparative Guide to RI-962 and Type I RIPK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel RIPK1 inhibitor RI-962 against traditional Type I RIPK1 inhibitors. This document outlines their distinct mechanisms of action, presents comparative quantitative data, and details key experimental protocols.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including apoptosis and necroptosis.[1] Its pivotal role in these processes has made it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and other pathological conditions.[2] Consequently, the development of small molecule inhibitors of RIPK1 has been an area of intense research. These inhibitors are broadly classified based on their binding mode to the kinase domain. This guide focuses on the comparison between this compound, a recently developed potent and selective inhibitor, and the class of Type I RIPK1 inhibitors.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and Type I RIPK1 inhibitors lies in their interaction with the RIPK1 kinase domain, which dictates their inhibitory mechanism.

This compound: A Type II Inhibitor Stabilizing the Inactive State

This compound is classified as a Type II kinase inhibitor.[3] This class of inhibitors binds to the inactive conformation of the kinase. Specifically, this compound occupies both the ATP-binding pocket and an adjacent allosteric site.[3] This dual engagement stabilizes the "DFG-out" (Asp-Phe-Gly-out) conformation of the activation loop, locking RIPK1 in a catalytically inactive state.[4] This mechanism of action often leads to higher selectivity, as the allosteric pocket is a more unique structural feature among kinases compared to the highly conserved ATP-binding site.

Type I RIPK1 Inhibitors: Competing with ATP in the Active State

In contrast, Type I inhibitors are ATP-competitive, binding to the active "DFG-in" conformation of the RIPK1 kinase domain.[2] These inhibitors directly compete with endogenous ATP for binding to the active site, thereby preventing the phosphotransfer reaction. While effective, this mechanism can sometimes lead to off-target effects due to the high degree of conservation of the ATP-binding pocket across the human kinome. A well-characterized example of a potent RIPK1 inhibitor that binds in the ATP-binding site is GSK2982772.[5][6]

Diagram of RIPK1 Signaling Pathways

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex I TNFa TNFa TNFa->TNFR1 NF-kB Activation NF-kB Activation (Pro-survival & Inflammation) Complex I->NF-kB Activation Complex IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex I->Complex IIa Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) Complex I->Necrosome Caspase-8 inhibition Apoptosis Apoptosis Complex IIa->Apoptosis RIPK1_active Active RIPK1 (pRIPK1) Necrosome->RIPK1_active Necroptosis Necroptosis RIPK3_active Active RIPK3 (pRIPK3) RIPK1_active->RIPK3_active MLKL_active Active MLKL (pMLKL) RIPK3_active->MLKL_active MLKL_active->Necroptosis

Caption: Overview of TNF-α induced RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.

Diagram of Inhibitor Binding Modes

Inhibitor_Binding_Modes cluster_type1 Type I Inhibitor (e.g., GSK2982772) cluster_type2 This compound (Type II Inhibitor) RIPK1_active RIPK1 (Active 'DFG-in') ATP_pocket_active ATP Pocket RIPK1_active->ATP_pocket_active Allosteric_pocket_active Allosteric Pocket RIPK1_active->Allosteric_pocket_active TypeI_inhibitor Type I Inhibitor TypeI_inhibitor->ATP_pocket_active Binds RIPK1_inactive RIPK1 (Inactive 'DFG-out') ATP_pocket_inactive ATP Pocket RIPK1_inactive->ATP_pocket_inactive Allosteric_pocket_inactive Allosteric Pocket RIPK1_inactive->Allosteric_pocket_inactive RI962 This compound RI962->ATP_pocket_inactive Binds RI962->Allosteric_pocket_inactive Binds

Caption: Distinct binding modes of Type I and Type II RIPK1 inhibitors.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and the representative Type I inhibitor, GSK2982772. Direct comparison should be made with caution as the data may originate from different studies and assay conditions.

Table 1: Biochemical Potency (IC50)

CompoundTargetAssay FormatIC50 (nM)Reference
This compound Human RIPK1ADP-Glo5.9[3]
Human RIPK133P-labeled ATP35.0[7]
GSK2982772 Human RIPK1FP16[6][8]
Monkey RIPK1FP20[8]

Table 2: Cellular Potency (EC50)

CompoundCell LineAssay DescriptionEC50 (nM)Reference
This compound HT-29 (human)Protection from TSZ-induced necroptosis10.0[3][9]
L929 (mouse)Protection from TSZ-induced necroptosis4.2[3][9]
J774A.1 (mouse)Protection from TSZ-induced necroptosis11.4[3][9]
U937 (human)Protection from TSZ-induced necroptosis17.8[3][9]
GSK2982772 U937 (human)Inhibition of TNFα/QVD-Oph-induced necrosis6.3[6]

Table 3: Kinase Selectivity

CompoundKinase Panel SizeSelectivity ProfileReference
This compound 408 human kinasesHighly selective. IC50 > 10 µM for all tested kinases except MLK3 (IC50 = 3.75 µM, >100-fold less potent than against RIPK1).[3][7]
GSK2982772 > 339 kinasesHighly selective. >1,000-fold selectivity over a panel of over 339 kinases at 10 µM.[5][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize RIPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (e.g., this compound) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.[1][6][10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cultured cells expressing the target protein (e.g., HT-29)

  • Test compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies specific to the target protein (for Western blotting or ELISA)

  • PCR plate or tubes

  • Thermal cycler

Procedure:

  • Treat cultured cells with the test compound or DMSO for a defined period.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer and aliquot into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11][12][13]

In Vivo Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This in vivo model is used to evaluate the efficacy of RIPK1 inhibitors in a systemic inflammation context.

Materials:

  • Mice (e.g., C57BL/6)

  • Recombinant murine TNF-α

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Rectal thermometer

Procedure:

  • Acclimatize the mice for a sufficient period.

  • Administer the test compound or vehicle to the mice at a predetermined time before TNF-α challenge.

  • Induce SIRS by intravenous or intraperitoneal injection of a lethal or sub-lethal dose of TNF-α.

  • Monitor the body temperature of the mice at regular intervals. A drop in body temperature is a key indicator of the inflammatory response.

  • Monitor survival rates over a specified period (e.g., 24-48 hours).

  • At the end of the experiment, blood and tissues can be collected for analysis of inflammatory cytokines (e.g., IL-1β, IL-6) and other biomarkers.

  • Efficacy is determined by the inhibitor's ability to prevent the TNF-α-induced drop in body temperature and/or improve survival.[9][14][15]

Diagram of a General Experimental Workflow

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 Start->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Necroptosis Protection) Determine EC50 Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement (e.g., CETSA) Cellular_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling In_Vivo_Efficacy In Vivo Efficacy (e.g., SIRS model) Selectivity_Profiling->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

Caption: A generalized workflow for the characterization of RIPK1 inhibitors.

Conclusion

This compound and Type I RIPK1 inhibitors represent two distinct and valuable classes of molecules for targeting RIPK1-mediated pathologies. This compound, as a Type II inhibitor, offers the potential for high selectivity by engaging an allosteric pocket in the inactive kinase conformation. In contrast, Type I inhibitors, such as GSK2982772, are potent ATP-competitive molecules that have been extensively studied. The choice between these inhibitor types will depend on the specific research question or therapeutic goal, with considerations for potency, selectivity, and the desired in vivo properties. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the ongoing exploration of RIPK1 as a therapeutic target.

References

Validating the Dose-Dependent Effects of RI-962: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel RIPK1 inhibitor, RI-962, with other well-established alternatives. The information is supported by experimental data to assist in the evaluation of its therapeutic potential in inflammatory diseases and other necroptosis-related conditions.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis. Its dysregulation is implicated in a range of inflammatory and neurodegenerative diseases, making it a promising therapeutic target. This compound is a potent and selective inhibitor of RIPK1, and this guide will delve into its dose-dependent effects in comparison to other known RIPK1 inhibitors: Necrostatin-1, GSK3145095, and GSK2982772.

Comparative Efficacy of RIPK1 Inhibitors

The in vitro potency of this compound and its alternatives has been evaluated in various assays. The following tables summarize the key quantitative data, providing a basis for comparing their dose-dependent effects.

CompoundTargetIC50/EC50 (nM)Cell Line/AssayCondition
This compound RIPK1 KinaseIC50: 5.9ADP-Glo Assay-
NecroptosisEC50: 10.0HT-29TSZ-induced necroptosis
NecroptosisEC50: 4.2L929TSZ-induced necroptosis
NecroptosisEC50: 11.4J774A.1TSZ-induced necroptosis
NecroptosisEC50: 17.8U937TSZ-induced necroptosis
Necrostatin-1 (Nec-1) RIPK1 KinaseEC50: 182-Allosteric inhibition
NecroptosisEC50: 490JurkatTNF-α-induced necroptosis
GSK3145095 RIPK1 KinaseIC50: 6.3--
GSK2982772 Human RIPK1IC50: 16Kinase activity assay-
Monkey RIPK1IC50: 20Kinase activity assay-

TSZ: TNF-α, SMAC mimetic, and z-VAD-FMK

In Vivo Efficacy in a Model of Systemic Inflammatory Response Syndrome (SIRS)

The therapeutic potential of these inhibitors has been assessed in a mouse model of TNF-α-induced SIRS, a condition characterized by a lethal systemic inflammatory response.

CompoundDosageAdministration RouteOutcome
This compound 40 mg/kgi.v.Remarkably reduced TNF-α-induced SIRS and concentrations of proinflammatory cytokines (IL-1β and IL-6).[1]
Necrostatin-1 (Nec-1) Not specified in direct comparison-Showed protective effects in various inflammatory models.
GSK2982772 Not specified in direct comparison-Has undergone clinical trials for inflammatory diseases.[2][3]
GSK3145095 Not specified in direct comparison-Investigated for its potential in treating pancreatic cancer.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_signaling Downstream Signaling cluster_inhibitors RIPK1 Inhibitors TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2/5 TRADD->TRAF2 Recruitment cIAP cIAP1/2 TRAF2->cIAP Recruitment RIPK1 RIPK1 cIAP->RIPK1 Recruitment pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation NFkB NF-κB Activation RIPK1->NFkB Survival Apoptosis Apoptosis RIPK1->Apoptosis Caspase-8 dependent RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation pRIPK1->RIPK3 pRIPK3->MLKL Necroptosis Necroptosis pMLKL->Necroptosis Pore formation RI962 This compound RI962->pRIPK1 Inhibits Nec1 Necrostatin-1 Nec1->pRIPK1 Inhibits GSK_inhibitors GSK3145095 GSK2982772 GSK_inhibitors->pRIPK1 Inhibits

Caption: RIPK1 Signaling in Survival, Apoptosis, and Necroptosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Kinase_Assay ADP-Glo Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (e.g., HT-29, L929) Treatment Treatment with This compound & Alternatives Cell_Culture->Treatment Necroptosis_Induction Induction of Necroptosis (e.g., TSZ) Treatment->Necroptosis_Induction Viability_Assay Cell Viability Assay (EC50 Determination) Necroptosis_Induction->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-RIPK3, p-MLKL) Necroptosis_Induction->Western_Blot SIRS_Model Mouse Model of TNF-α-induced SIRS Inhibitor_Administration Inhibitor Administration SIRS_Model->Inhibitor_Administration Cytokine_Analysis Cytokine Analysis (IL-1β, IL-6) Inhibitor_Administration->Cytokine_Analysis

Caption: General Experimental Workflow for Evaluating RIPK1 Inhibitors.

Experimental Protocols

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 10 µL of a solution containing the RIPK1 enzyme and the appropriate substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay for EC50 Determination (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Human (HT-29, U937) or mouse (L929, J774A.1) cell lines

  • Cell culture medium

  • Test compounds (this compound and alternatives)

  • Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White opaque 96-well plates

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding the appropriate stimuli (e.g., TSZ).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Phosphorylated RIPK1, RIPK3, and MLKL

This technique is used to detect the phosphorylation status of key proteins in the necroptosis signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with inhibitors and/or necroptosis-inducing stimuli.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

Conclusion

This compound demonstrates high potency as a RIPK1 inhibitor, with IC50 and EC50 values in the low nanomolar range, suggesting it is a highly effective agent against necroptosis in vitro. Its in vivo efficacy in a mouse model of SIRS further underscores its therapeutic potential. When compared to other RIPK1 inhibitors, this compound exhibits comparable or, in some cases, superior potency to alternatives like Necrostatin-1. Further head-to-head comparative studies will be crucial to fully delineate the relative advantages of this compound for specific therapeutic applications. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings.

References

Comparative Efficacy of RI-962 in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RI-962, a potent and selective RIPK1 inhibitor, with other known inhibitors of the necroptotic pathway. The following sections detail the performance of this compound in various cell lines, supported by experimental data, and provide methodologies for key assays.

Unveiling this compound: A Potent Inhibitor of RIPK1-Mediated Necroptosis

This compound is a highly potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1][2] By targeting the kinase activity of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death. This mechanism of action makes this compound a valuable tool for studying the role of RIPK1 in various physiological and pathological processes, and a potential therapeutic agent for diseases driven by excessive necroptosis and inflammation.

Performance of this compound Across Different Cell Lines

The efficacy of this compound has been evaluated in several cell lines, demonstrating its potent anti-necroptotic activity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound are summarized below, alongside comparative data for other well-known RIPK1 and RIPK3 inhibitors.

In Vitro Potency of this compound and Other RIPK1/RIPK3 Inhibitors
CompoundTargetCell LineAssayIC50/EC50 (nM)
This compound RIPK1-ADP-Glo Kinase AssayIC50: 5.9[1]
HT-29TSZ-induced necroptosisEC50: 10.0[1][2]
L929TSZ-induced necroptosisEC50: 4.2[2]
J774A.1TSZ-induced necroptosisEC50: 11.4[2]
U937TSZ-induced necroptosisEC50: 17.8[2]
Necrostatin-1 (Nec-1) RIPK1293TTNF-α-induced necroptosisEC50: 490[3]
GSK'872 RIPK3-Kinase AssayIC50: 1.3[4][5]
GSK3145095 RIPK1-Kinase AssayIC50: 6.3

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison in a single study. One source indicates that this compound is more potent than the positive control GSK3145095, though specific comparative data was not provided.[1]

The RIPK1 Signaling Pathway and the Mechanism of this compound

This compound functions by inhibiting the kinase activity of RIPK1, a key upstream regulator in the necroptosis pathway. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated and phosphorylates downstream targets, leading to the formation of the necrosome, a protein complex that executes necroptotic cell death. This compound binds to RIPK1 and prevents its autophosphorylation and the subsequent phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, thereby halting the entire necroptotic cascade.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_complexI Complex I (Pro-survival) cluster_necrosome Necrosome (Complex IIb - Pro-necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1_2 cIAP1/2 LUBAC LUBAC RIPK1->LUBAC RIPK1_p p-RIPK1 RIPK1->RIPK1_p Autophosphorylation cIAP1/2->RIPK1 RIPK3 RIPK3 RIPK1_p->RIPK3 Phosphorylation RIPK3_p p-RIPK3 MLKL MLKL RIPK3_p->MLKL Phosphorylation MLKL_p p-MLKL Necroptosis Necroptotic Cell Death MLKL_p->Necroptosis Oligomerization & Membrane Translocation TNFa TNFα TNFa->TNFR1 Binds RI_962 This compound RI_962->RIPK1 Inhibits Nec_1 Necrostatin-1 Nec_1->RIPK1 Inhibits GSK872 GSK'872 GSK872->RIPK3_p Inhibits

Caption: RIPK1 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TSZ-Induced Necroptosis Assay

This assay is used to induce necroptosis in cell lines to evaluate the efficacy of inhibitors.

Workflow:

TSZ_Workflow A Seed cells in a 96-well plate (e.g., HT-29 at 5x10^4 cells/well) B Allow cells to adhere (24h) A->B C Pre-treat with this compound or other inhibitors (various concentrations) for 1-2h B->C D Induce necroptosis with TSZ: - TNF-α (e.g., 20-40 ng/mL) - Smac mimetic (e.g., 100 nM - 1 µM) - z-VAD-fmk (e.g., 20 µM) C->D E Incubate for 24-48h D->E F Assess cell viability (e.g., CCK-8 assay) E->F

Caption: Workflow for TSZ-induced necroptosis assay.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • 96-well plates

  • This compound and other inhibitors (e.g., Necrostatin-1, GSK'872)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., LCL161 or SM-164)

  • z-VAD-fmk (pan-caspase inhibitor)

  • Cell Viability Assay Kit (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line to reach 70-80% confluency after 24 hours.

  • Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to adhere.

  • Inhibitor Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. Remove the old medium from the wells and add the medium containing the inhibitors. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a solution of TNF-α, Smac mimetic, and z-VAD-fmk (TSZ) in complete culture medium at the desired final concentrations. Add the TSZ solution to the wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CCK-8 assay described below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.

Workflow:

CCK8_Workflow A Perform necroptosis induction assay as described above B Add 10 µL of CCK-8 solution to each well A->B C Incubate for 1-4 hours at 37°C B->C D Measure absorbance at 450 nm using a microplate reader C->D E Calculate cell viability relative to untreated controls D->E

References

Confirming the On-Target Effects of RI-962: A Comparative Guide with Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RI-962, a potent and selective RIPK1 inhibitor, with other alternatives. We delve into the experimental data supporting its on-target effects, with a special focus on genetic approaches that serve as the gold standard for target validation in drug discovery.

Introduction to this compound and RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that control inflammation and cell death, including necroptosis, a form of programmed necrosis. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This compound has emerged as a potent and selective inhibitor of RIPK1's kinase activity, offering a promising therapeutic strategy for these conditions.[1][2] this compound is classified as a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an allosteric site of RIPK1.[1]

Genetic approaches, such as the use of knockout or kinase-dead mutant models, are essential for definitively confirming that the effects of a small molecule inhibitor are indeed due to its interaction with the intended target. This guide will explore the biochemical and cellular evidence for this compound's on-target effects and contextualize these findings with the results from genetic studies of RIPK1 function.

The Necroptosis Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade. Under specific cellular conditions, such as stimulation with TNF-α in the presence of a caspase inhibitor, RIPK1 is activated through autophosphorylation. This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates MLKL. The phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 pRIPK1 pRIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK1->RIPK3 Caspase8 Caspase-8 (Inhibited) pRIPK1->Caspase8 pRIPK3 pRIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Phosphorylation Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis RI962 This compound RI962->pRIPK1

Necroptosis Signaling Pathway and this compound's Point of Intervention.

Comparison of this compound with Alternative RIPK1 Inhibitors

The following table summarizes the key performance metrics of this compound in comparison to other well-characterized RIPK1 inhibitors.

Compound Type IC50 (RIPK1) EC50 (HT-29 cells) Key Features
This compound Type II5.9 nM (ADP-Glo)[1], 35.0 nM[2]10.0 nM[1][2]Potent and selective. Occupies both the ATP-binding pocket and an allosteric site.[1]
GSK3145095 Not Specified6.3 nMNot ReportedOrally active, has been investigated in clinical trials for pancreatic cancer.
Necrostatin-1 (Nec-1) Type III~180-490 nM~490 nMAllosteric inhibitor, widely used as a tool compound. Can have off-target effects on IDO and NQO1.[3]
GSK'963 Not SpecifiedNot ReportedNot ReportedBrain-penetrant, used in preclinical models of intracerebral hemorrhage.

Genetic Approaches for On-Target Validation

The most definitive method to confirm that a compound's activity is mediated through its intended target is to use genetic models where the target is absent or inactive.

Experimental Workflow for Genetic Validation

Genetic_Validation_Workflow cluster_0 Cell Line Generation cluster_1 Treatment cluster_2 Analysis cluster_3 Expected Outcome WT_cells Wild-Type (WT) Cells (e.g., HT-29) Treat_WT Treat WT Cells + Necroptosis Stimulus ± this compound WT_cells->Treat_WT KO_cells RIPK1 Knockout (KO) Cells (CRISPR-Cas9) Treat_KO Treat KO Cells + Necroptosis Stimulus ± this compound KO_cells->Treat_KO Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treat_WT->Viability_Assay Western_Blot Western Blot (pRIPK1, pMLKL) Treat_WT->Western_Blot Treat_KO->Viability_Assay Treat_KO->Western_Blot Outcome WT: this compound protects from necroptosis KO: No necroptosis, this compound has no effect Viability_Assay->Outcome Western_Blot->Outcome

Workflow for Genetic Validation of this compound's On-Target Effects.

While a direct study of this compound in RIPK1 knockout cells is not yet published, extensive research using genetic models of RIPK1 deficiency or inactivation provides a strong basis for predicting the outcome. Studies with T-cell specific Ripk1 deletion show that RIPK1 is crucial for preventing TNF- and caspase-8-mediated apoptosis.[4] This highlights the critical role of RIPK1 in cell fate decisions.

Experimental Protocols

Induction of Necroptosis in HT-29 Cells

This protocol is adapted from established methods for inducing necroptosis in the human colon adenocarcinoma cell line, HT-29.[5][6]

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.[5]

  • Preparation of Reagents: Prepare stock solutions of TNF-α, a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk) in an appropriate solvent like DMSO. Prepare working solutions by diluting the stocks in complete cell culture medium.[5]

  • Pre-treatment with Inhibitor: Pre-incubate the cells with the desired concentrations of this compound or other inhibitors for 1-2 hours.

  • Induction of Necroptosis: Add the combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the cells.

  • Incubation: Incubate the cells for the desired time period (typically 6-24 hours).

Cell Viability Assay

Cell viability can be assessed using various methods that measure metabolic activity or membrane integrity.

  • MTT/WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.[7] After the treatment period, add the MTT or WST-1 reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) product and measure the absorbance.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a key indicator of metabolically active cells.[8] Add the CellTiter-Glo® reagent directly to the wells, and measure the luminescent signal after a brief incubation.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis.[9] Collect the cell culture supernatant and measure LDH activity using a commercially available kit.

Western Blot for Phosphorylated RIPK1 and MLKL

This protocol allows for the detection of the activated forms of key necroptosis signaling proteins.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated RIPK1 (pRIPK1) and phosphorylated MLKL (pMLKL). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the levels of pRIPK1 and pMLKL confirms the activation of the necroptosis pathway, which should be inhibited by this compound in a dose-dependent manner.[1]

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides essential safety and logistical information for the proper disposal of RI-962, a potent and selective receptor-interacting protein kinase 1 (RIPK1) inhibitor used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound: Key Data

The following table summarizes the essential quantitative data for this compound, compiled from available product information.

PropertyValueSource
Molecular FormulaC₂₈H₂₈N₆O₂--INVALID-LINK--
Molecular Weight480.57 g/mol --INVALID-LINK--
CAS Number2763831-53-2--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Purity≥98.0%--INVALID-LINK--
Solubility10 mM in DMSO--INVALID-LINK--
StorageSolid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months.--INVALID-LINK--

Experimental Protocol: Step-by-Step Disposal of this compound

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate solid this compound waste from liquid waste. Solid waste includes unused or expired compounds, as well as contaminated materials such as gloves, weigh boats, and absorbent paper.

  • Do not mix this compound waste with other incompatible chemical waste streams.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety goggles with side shields

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

3. Solid Waste Containment:

  • Place all solid this compound waste and contaminated disposables into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The original product container, if empty and clean, can be used for waste collection, but the label must be defaced and replaced with a hazardous waste label.

  • Ensure the waste container is made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for solid chemical waste.

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.

4. Labeling:

  • Label the hazardous waste container clearly with the words "Hazardous Waste".

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Toxic," "Handle with Care"). In the absence of a specific SDS, it is prudent to handle it as a potentially toxic substance.

5. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

6. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

7. Empty Container Disposal:

  • An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent (such as DMSO, followed by a solvent like ethanol (B145695) or acetone).

  • The rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, the defaced container may be disposed of in the regular trash or recycling, in accordance with institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RI962_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe is_solid Is the waste solid? solid_waste Solid this compound or Contaminated Material is_solid->solid_waste Yes liquid_waste This compound Solution or Rinsate is_solid->liquid_waste No solid_container Place in a Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container ppe->is_solid labeling Label Container: - 'Hazardous Waste' - 'this compound' - Date - Quantity solid_container->labeling liquid_container->labeling storage Store in Designated Hazardous Waste Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Essential Safety and Handling Guidelines for RI-962

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of RI-962, a potent and selective receptor-interacting protein kinase 1 (RIPK1) inhibitor. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors and available product information.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is mandatory to prevent skin contact, eye exposure, and inhalation of this compound. The required PPE varies depending on the specific laboratory operation being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. - Eye Protection: Chemical splash goggles. - Body Protection: Disposable lab coat.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard lab coat.
Cell Culture and In Vitro/In Vivo Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard lab coat.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard lab coat.

Operational Plan: Step-by-Step Guidance

A clear and structured operational plan is essential for the safe handling and use of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Inventory: Log the receipt date, quantity, and storage location in the laboratory's chemical inventory.

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperatures are:

    • Solid Powder: -20°C for up to 12 months or 4°C for up to 6 months.

    • In Solvent: -80°C for up to 6 months or -20°C for up to 1 month.

Handling and Experimental Use
  • Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other laboratory equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn. Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Contaminated Sharps: Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

  • Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling, use, and disposal of this compound in a laboratory setting.

RI962_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Log Log in Inventory Inspect->Log Store Store at Recommended Temperature Log->Store Weigh Weigh Solid (in Fume Hood) Store->Weigh Transport to Designated Area Prepare Prepare Solution (in Fume Hood) Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Collect_Sharps Collect Sharps Experiment->Collect_Sharps Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose Collect_Sharps->Dispose

Caption: Workflow for the safe handling of this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.